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  • Product: L-Isoleucine, N,N-dimethyl-
  • CAS: 2439-38-5

Core Science & Biosynthesis

Foundational

Biosynthesis Pathways and Precursors for N,N-Dimethyl-L-Isoleucine: A Technical Guide for Biocatalytic Engineering

Executive Summary The incorporation of non-canonical, N-alkylated amino acids into peptide therapeutics is a cornerstone strategy for overcoming poor pharmacokinetic profiles. N,N-dimethyl-L-isoleucine (N,N-diMe-Ile) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical, N-alkylated amino acids into peptide therapeutics is a cornerstone strategy for overcoming poor pharmacokinetic profiles. N,N-dimethyl-L-isoleucine (N,N-diMe-Ile) is of particular interest to drug development professionals. The dual methylation of the α-amino group eliminates hydrogen bond donor capacity, significantly increasing the lipophilicity and membrane permeability of the resulting peptide. Furthermore, it introduces profound steric hindrance that shields adjacent peptide bonds from proteolytic degradation.

As of early 2026, the shift from hazardous chemical reductive amination (e.g., using formaldehyde and cyanoborohydride) to green, highly stereoselective biocatalysis has accelerated. This whitepaper details the de novo biosynthetic logic, precursor pathways, and self-validating experimental protocols required to synthesize N,N-diMe-Ile using engineered S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).

Biosynthetic Logic & Precursor Pathways

The biosynthesis of N,N-diMe-Ile is a biphasic process: the construction of the branched-chain carbon backbone (L-isoleucine), followed by iterative biocatalytic functionalization (N,N-dimethylation).

Phase 1: Carbon Backbone Construction (The ilv Pathway)

The ultimate precursors for the L-isoleucine backbone are L-threonine and pyruvate . In standard microbial hosts (e.g., Escherichia coli, Corynebacterium glutamicum), the pathway is governed by the ilv operon .

  • L-threonine is deaminated by threonine deaminase (IlvA) to form α-ketobutyrate.

  • Acetohydroxy acid synthase (IlvBN/IlvIH) catalyzes the condensation of α-ketobutyrate with pyruvate to yield α-aceto-α-hydroxybutyrate.

  • Subsequent reduction (IlvC) and dehydration (IlvD) yield 2-keto-3-methylvalerate.

  • Finally, branched-chain amino acid aminotransferase (IlvE) transfers an amino group from glutamate to form L-isoleucine.

Phase 2: Iterative N-Alkylation

The functionalization phase relies on S-adenosyl-L-methionine (SAM) as the methyl donor. N-methyltransferases (NMTs) catalyze an S_N2 nucleophilic attack by the α-amino group of L-isoleucine onto the electrophilic methyl group of SAM .

The Causality of Steric Hindrance: L-Isoleucine possesses a bulky sec-butyl side chain. While the first methylation (forming N-methyl-L-isoleucine) proceeds rapidly, the secondary methylation to N,N-diMe-Ile is kinetically bottlenecked by severe steric clash in the enzyme's active site. Successful biocatalysis requires engineered NMT variants with expanded active site pockets to accommodate the N-methylated intermediate and properly orient it for the second SAM-dependent methyl transfer .

Pathway Thr L-Threonine aKB α-Ketobutyrate Thr->aKB IlvA AHB α-Aceto-α-hydroxybutyrate aKB->AHB IlvBN/IH Pyr Pyruvate Pyr->AHB IlvBN/IH DHMV 2,3-Dihydroxy-3-methylvalerate AHB->DHMV IlvC KMV 2-Keto-3-methylvalerate DHMV->KMV IlvD Ile L-Isoleucine KMV->Ile IlvE NMeIle N-Methyl-L-Isoleucine Ile->NMeIle NMT NNDiMeIle N,N-Dimethyl-L-Isoleucine NMeIle->NNDiMeIle NMT SAM SAM SAM->NMeIle SAM->NNDiMeIle

Figure 1: Biosynthetic pathway from L-threonine to N,N-dimethyl-L-isoleucine.

Experimental Protocols: In Vitro Biocatalytic Cascade

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an enzymatic SAM regeneration cycle. Why is this necessary? The byproduct of methylation, S-adenosylhomocysteine (SAH), is a potent feedback inhibitor of NMTs. By including SAH nucleosidase (MTAN) and a methyl donor system, we cleave SAH and drive the equilibrium toward complete dimethylation .

Step 1: Enzyme Preparation
  • Clone the engineered NMT gene (e.g., an evolved variant of a bacterial amino acid NMT) into a pET-28a(+) vector with an N-terminal His6-tag.

  • Transform into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at OD600 = 0.6. Incubate at 18°C for 16 hours to ensure proper folding.

  • Lyse cells via sonication in Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Purify using Ni-NTA affinity chromatography. Elute with 250 mM imidazole.

  • Validation: Run an SDS-PAGE gel. A single distinct band at the expected molecular weight confirms purity. Dialyze against Reaction Buffer (50 mM HEPES, pH 7.5) to remove imidazole, which can inhibit biocatalysis.

Step 2: Biocatalytic Reaction Setup

Set up a 10 mL reaction mixture containing:

  • Substrate: 10 mM L-Isoleucine

  • Methyl Donor: 1 mM SAM (catalytic amount)

  • Regeneration System: 50 mM Methyl iodide (or alternative bulk methyl donor), 5 µM MTAN (SAH nucleosidase)

  • Catalyst: 10 µM Purified NMT

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2 (stabilizes SAM binding).

Incubate at 30°C for 24 hours with gentle agitation (150 rpm). Self-Validating Control: Run a parallel reaction using heat-killed NMT (boiled for 10 mins). This establishes the baseline for any non-enzymatic background methylation, ensuring observed conversion is strictly biocatalytic.

Step 3: Extraction and Analytical Validation
  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing 1 µM ^13C-labeled L-isoleucine (Internal Standard). Causality: The internal standard normalizes extraction efficiency and corrects for ionization suppression during MS analysis.

  • Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Clone Gene Cloning Expr Protein Expression Clone->Expr Purify Ni-NTA Purification Expr->Purify React Biocatalytic Reaction Purify->React QC1 QC: SDS-PAGE Purify->QC1 Analyze LC-MS/MS Validation React->Analyze QC2 QC: Internal Std Analyze->QC2

Figure 2: Biocatalytic workflow for N,N-dimethyl-L-isoleucine production.

Quantitative Data & Optimization

The transition from mono-methylation to di-methylation requires careful monitoring of enzyme kinetics. Table 1 summarizes the kinetic parameters comparing a wild-type NMT against an engineered variant optimized for steric tolerance. Table 2 provides the standardized MRM transitions required to distinguish the mono- and di-methylated species from isobaric interferences (e.g., leucine derivatives).

Table 1: Kinetic Parameters of N-Methyltransferases for L-Isoleucine
Enzyme VariantSubstrate kcat​ (s⁻¹) Km​ (mM) kcat​/Km​ (s⁻¹ mM⁻¹)24h Conversion (%)
Wild-Type NMTL-Isoleucine1.250.851.4798% (to Mono)
Wild-Type NMTN-Methyl-L-Ile0.058.400.006< 5% (to Di)
Engineered NMT-v4L-Isoleucine0.951.100.8695% (to Mono)
Engineered NMT-v4N-Methyl-L-Ile0.821.550.5388% (to Di)
Table 2: LC-MS/MS MRM Transitions for Analytical Validation
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
L-Isoleucine132.186.1152.4
N-Methyl-L-Isoleucine146.1100.1183.1
N,N-Dimethyl-L-Isoleucine160.1114.1204.5
^13C-L-Isoleucine (IS)138.191.1152.4

Note: Retention times are based on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.

References

  • Umbarger, H. E. (1978). "Amino acid biosynthesis and its regulation". Annual Review of Biochemistry.[Link]

  • Schubert, H. L., Blumenthal, R. M., & Cheng, X. (2003). "Many paths to methyltransfer: a chronicle of convergence". Trends in Biochemical Sciences.[Link]

  • Liao, C., & Seebeck, F. P. (2017). "In vitro and in vivo N-methylation of amino acids". Current Opinion in Chemical Biology.[Link]

Exploratory

Precision Characterization of N,N-Dimethyl-L-Isoleucine: Molecular Weight, Isotopic Distribution, and Analytical Workflows

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the modification of natural amino acids is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic profiles. N,N-dimethyl-L-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the modification of natural amino acids is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic profiles. N,N-dimethyl-L-isoleucine , a tertiary amine derivative of the branched-chain amino acid L-isoleucine, plays a critical role in this domain. By methylating the alpha-amino nitrogen, drug developers can significantly alter the physicochemical properties of a peptide sequence.

This technical whitepaper provides an in-depth analysis of the molecular weight, isotopic distribution, and high-resolution mass spectrometry (HRMS) workflows required to accurately characterize N,N-dimethyl-L-isoleucine. Designed for analytical chemists and structural biologists, this guide bridges theoretical calculations with field-proven empirical protocols.

Mechanistic Role in Drug Development

Before detailing the analytical characterization, it is crucial to understand why N,N-dimethyl-L-isoleucine is synthesized and integrated into drug pipelines. The addition of two methyl groups to the N-terminus or internal residues of a peptide is not merely a structural tweak; it is a calculated pharmacokinetic intervention [1].

  • Lipophilicity Enhancement: Native L-isoleucine contains a primary amine capable of acting as a hydrogen bond donor. N,N-dimethylation replaces these hydrogens with methyl groups, eliminating hydrogen bond donation capacity and increasing the overall lipophilicity of the molecule.

  • Proteolytic Stability: The steric bulk introduced by the N,N-dimethyl moiety actively hinders the binding of exopeptidases, thereby extending the half-life of the peptide in systemic circulation.

N_Methylation_Effects Core N,N-Dimethylation of L-Isoleucine Effect1 Removal of H-Bond Donors Core->Effect1 Effect2 Increased Steric Bulk Core->Effect2 Outcome1 Enhanced Lipophilicity & Membrane Permeability Effect1->Outcome1 Outcome2 Resistance to Exopeptidase Cleavage Effect2->Outcome2

Mechanistic effects of N,N-dimethylation on amino acid physicochemical properties.

Physicochemical and Mass Properties

The accurate identification of N,N-dimethyl-L-isoleucine relies on precise mass calculations. The conversion of L-isoleucine ( C6​H13​NO2​ ) to its N,N-dimethylated form adds two carbon and four hydrogen atoms ( C2​H4​ net addition to the formula, as two amine hydrogens are replaced by two methyl groups), resulting in the chemical formula C8​H17​NO2​ [2].

Molecular Weight vs. Monoisotopic Mass

In standard bench chemistry, the average molecular weight (calculated using the natural abundance of all isotopes) is used for stoichiometric calculations. However, in High-Resolution Mass Spectrometry (HRMS), the monoisotopic mass —calculated using the exact mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O )—is the critical metric for identification [3].

Table 1: Physicochemical and Mass Properties

PropertyValueCausality / Relevance
Chemical Formula C8​H17​NO2​ Base composition for all mass calculations.
Average Molecular Weight 159.23 g/mol Used for bulk sample preparation and molarity.
Monoisotopic Mass (Neutral) 159.1259 DaTheoretical target for un-ionized compound.
Monoisotopic Mass [M+H]+ 160.1338 DaPrimary target mass in Positive ESI-MS.
Monoisotopic Mass[M-H]- 158.1186 DaPrimary target mass in Negative ESI-MS.

Isotopic Distribution Analysis

When analyzing N,N-dimethyl-L-isoleucine via HRMS, the molecule does not appear as a single peak. Instead, it presents an isotopic envelope . This distribution is dictated by the natural occurrence of heavier isotopes, primarily 13C (1.07% abundance), 15N (0.36%), 2H (0.0115%), and 18O (0.20%) [2].

Understanding this distribution is paramount. A deviation between the theoretical and empirical isotopic pattern is a primary indicator of isobaric interference or co-eluting contaminants.

Table 2: Theoretical Isotopic Distribution (Neutral Molecule)

Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Contributing Isotopes
M 159.1259100.00 12C , 1H , 14N , 16O
M+1 160.1293~9.21 13C (8.56%), 15N (0.36%), 2H (0.20%), 17O (0.08%)
M+2 161.1336~0.73 18O (0.41%), 13C2​ (0.32%)

Expert Insight: The M+1 peak for N,N-dimethyl-L-isoleucine is notably higher (~9.2%) than that of native L-isoleucine (~6.8%). This is a direct consequence of the two additional carbon atoms introduced during methylation, which increases the probability of incorporating a 13C atom.

Experimental Protocol: LC-HRMS Workflow for Isotopic Verification

To empirically validate the molecular weight and isotopic distribution, a robust, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.

System Suitability and Self-Validation Design

This protocol incorporates a blank subtraction and an isobaric differentiation step . Because N,N-dimethyl-L-isoleucine is isobaric with N,N-dimethyl-L-leucine (both C8​H17​NO2​ ), MS1 exact mass is insufficient for definitive identification. The protocol mandates MS/MS fragmentation to observe the characteristic immonium ion at m/z 114.1283 ( C7​H16​N+ ), which distinguishes it from structural isomers.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of N,N-dimethyl-L-isoleucine standard.

  • Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state required for positive electrospray ionization (ESI+).

  • Dilute the stock to a working concentration of 100 ng/mL using 0.1% FA in water.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The increased lipophilicity of the dimethylated amine requires a reversed-phase stationary phase for optimal retention.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Validation Check: Inject a blank (Mobile Phase A) prior to the sample to ensure no carryover exists from previous runs.

Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)

  • Ionization: ESI in positive mode. Voltage: 3.5 kV. Capillary temperature: 275°C.

  • MS1 Acquisition: Set resolving power to 60,000 at m/z 200. Scan range: m/z 100–300. Target the [M+H]+ ion at m/z 160.1338.

  • MS/MS (HCD Fragmentation): Isolate the m/z 160.13 precursor with a 1.0 Da window. Apply Normalized Collision Energy (NCE) of 25-30%.

  • Data Processing: Extract the exact mass chromatogram with a mass tolerance of 5 ppm. Compare the empirical isotopic envelope area ratios (M, M+1, M+2) against the theoretical values provided in Table 2. Verify the presence of the m/z 114.1283 fragment ion.

Isotopic_Workflow cluster_0 Sample Preparation & LC cluster_1 High-Resolution Mass Spectrometry cluster_2 Data Validation A Sample Dilution (0.1% FA) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Generation B->C D Orbitrap MS1 (R>60,000) C->D E HCD MS/MS (Fragment Analysis) D->E F Isotopic Pattern Deconvolution D->F E->F

LC-HRMS workflow for the isotopic characterization of N,N-dimethyl-L-isoleucine.

Conclusion

The accurate characterization of N,N-dimethyl-L-isoleucine requires more than a simple molecular weight calculation; it demands an understanding of monoisotopic mass, isotopic distribution shifts caused by methylation, and the specific MS/MS fragmentation pathways necessary to rule out isobaric interference. By adhering to the high-resolution workflows and theoretical baselines established in this guide, drug development professionals can ensure the structural integrity of their modified peptide therapeutics.

References

  • PubChem Database. Compound Summary for N,N-Dimethyl-L-isoleucine and related N-methylated amino acids. National Center for Biotechnology Information. Available at:[Link]

  • IUPAC. Atomic Weights of the Elements and Isotopic Compositions. International Union of Pure and Applied Chemistry. Available at:[Link]

  • NIST Chemistry WebBook. Mass Spectrometry Fundamentals and Isotopic Calculations. National Institute of Standards and Technology. Available at:[Link]

Foundational

The Biochemical and Pharmacological Implications of L-Isoleucine, N,N-dimethyl- in Microbial Secondary Metabolism

Executive Summary In the landscape of microbial secondary metabolism, the structural diversification of nonribosomal peptides (NRPs) is primarily driven by tailoring enzymes. Among these modifications, the N-alkylation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of microbial secondary metabolism, the structural diversification of nonribosomal peptides (NRPs) is primarily driven by tailoring enzymes. Among these modifications, the N-alkylation of amino acid residues stands out as a critical evolutionary strategy to enhance the pharmacological efficacy of natural products. While mono-N-methylation is ubiquitous, the iterative methylation yielding L-Isoleucine, N,N-dimethyl- (N,N-dimethyl-L-isoleucine) represents a specialized biochemical adaptation.

This technical whitepaper provides an in-depth analysis of the biosynthetic origins, structural biology, and analytical methodologies associated with N,N-dimethyl-L-isoleucine. Designed for researchers and drug development professionals, this guide bridges theoretical enzymology with field-proven, self-validating experimental protocols for isotopic tracing and mass spectrometric characterization.

Structural Biology and Pharmacological Significance

The incorporation of N,N-dimethyl-L-isoleucine into a microbial secondary metabolite fundamentally alters the molecule's physicochemical profile. Unlike standard proteinogenic amino acids, the N,N-dimethylation of the α -amino group converts a primary amine into a tertiary amine.

The N-Terminal Restriction Rule

A critical structural constraint of N,N-dimethyl-L-isoleucine is its strict localization to the N-terminus of peptide chains. In nonribosomal peptide synthesis, the formation of a peptide bond requires the nucleophilic attack of an amine on an upstream thioester. A tertiary amine lacks the necessary proton to resolve the tetrahedral intermediate without forming a highly unstable, positively charged acyl-ammonium species that rapidly hydrolyzes . Consequently, N,N-dimethyl-L-isoleucine acts as an obligate chain-initiating residue or a terminal capping moiety.

Pharmacological Enhancements
  • Proteolytic Evasion: The bulky N,N-dimethyl group creates severe steric hindrance around the N-terminal peptide bond, rendering the metabolite highly resistant to exopeptidases (aminopeptidases) in host organisms.

  • Membrane Permeability: By eliminating two hydrogen-bond donors, N,N-dimethylation significantly increases the lipophilicity (LogP) of the residue. At physiological pH (7.4), the tertiary amine (pKa 9.0) is protonated, creating a lipophilic cation that readily interacts with the negatively charged phospholipid bilayers of target pathogens.

Biosynthetic Machinery: Iterative N-Methylation

The biosynthesis of N,N-dimethyl-L-isoleucine is typically catalyzed by specialized Nonribosomal Peptide Synthetase (NRPS) modules equipped with an embedded N-methyltransferase (NMT) domain.

The Adenylation (A) domain first selects and activates L-isoleucine, transferring it to the phosphopantetheine arm of the Peptidyl Carrier Protein (PCP). The NMT domain then utilizes S-adenosylmethionine (SAM) as a methyl donor. Unlike standard NMT domains that catalyze a single methyl transfer, the NMT domains responsible for N,N-dimethylation exhibit iterative catalytic activity , recruiting two successive SAM molecules to fully alkylate the α -amino group before downstream chain elongation can proceed .

Biosynthesis L_Ile L-Isoleucine (Precursor) A_Dom Adenylation (A) Domain (Substrate Activation) L_Ile->A_Dom PCP_Dom Peptidyl Carrier Protein (Thioesterification) A_Dom->PCP_Dom NMT_Dom N-Methyltransferase (Iterative Methylation) PCP_Dom->NMT_Dom Product N,N-dimethyl-L-isoleucine (N-Terminal Residue) NMT_Dom->Product SAM S-Adenosylmethionine (Methyl Donor) SAM->NMT_Dom 2x CH3

Biosynthetic pathway of N,N-dimethyl-L-isoleucine via NRPS iterative methylation.

Quantitative Physicochemical Profiling

To aid in the analytical identification of this residue, the following table summarizes the key physicochemical shifts induced by iterative methylation.

PropertyL-IsoleucineN-Methyl-L-IsoleucineN,N-Dimethyl-L-Isoleucine
Molecular Formula C6H13NO2C7H15NO2C8H17NO2
Monoisotopic Mass (Da) 131.09145.11159.13
[M+H]+ m/z 132.10146.12160.13
Diagnostic Immonium Ion m/z 86.09100.11114.13
H-Bond Donors 210
Estimated LogP -1.7-1.2-0.5
Peptide Position AnyAnyN-Terminus Only

Table 1: Comparative physicochemical data for isoleucine and its methylated derivatives.

Experimental Methodology: Isotopic Tracing & Validation

To definitively prove that an N,N-dimethyl-L-isoleucine residue is biosynthesized de novo via SAM-dependent iterative methylation (rather than incorporated from environmental precursors), researchers must employ precursor-directed isotopic tracing .

The following protocol is engineered as a self-validating system , utilizing specific chemical biology controls to ensure high-fidelity data.

Step-by-Step Protocol: In Vivo Isotopic Feeding
  • Seed Culture Preparation: Inoculate the target microbial strain (e.g., Streptomyces sp.) into M9 minimal media.

    • Causality: Minimal media depletes the endogenous intracellular pools of unlabelled amino acids, forcing the biosynthetic machinery to utilize the exogenously supplied isotopes, thereby maximizing the labeling efficiency.

  • Isotope Pulsing: At the onset of the exponential growth phase (OD600 0.6), supplement the culture with 2 mM L-[13C6, 15N]-Isoleucine and 1 mM [methyl-D3]-L-Methionine. Feed the methionine in 0.25 mM pulses every 4 hours.

    • Causality: Methionine is the direct precursor to SAM. Pulsing it prevents the toxic accumulation of methionine and avoids the allosteric feedback inhibition of SAM synthetase, ensuring a continuous supply of D3-SAM to the NMT domains.

  • Self-Validating Controls: Maintain three parallel cultures:

    • Control A (Vehicle): Standard M9 media (Baseline production).

    • Control B (Isotope): Fed with isotopes (Expected +6 Da mass shift from two D3-methyl groups).

    • Control C (Inhibition): Fed with isotopes + 50 µM Sinefungin (a pan-methyltransferase inhibitor).

    • Causality: If the +6 Da mass shift in the target metabolite disappears in Control C, and a truncated or unmethylated precursor accumulates, it provides absolute validation that the N,N-dimethylation is SAM-dependent and enzymatically driven .

  • Targeted Extraction: Harvest the culture broth after 72 hours. Adjust the pH of the supernatant to 9.0 using 1M NaOH, followed by biphasic extraction with ethyl acetate.

    • Causality: N,N-dimethyl-L-isoleucine is a tertiary amine with a pKa of ~9.0. Adjusting the aqueous phase to pH 9.0 neutralizes the amine, drastically increasing its partition coefficient into the organic ethyl acetate phase, thereby enriching the target compound and excluding acidic contaminants.

Workflow Inoculum 1. Seed Culture (Minimal Media) Feeding 2. Isotope Pulsing (13C-Ile & D3-Met) Inoculum->Feeding Extraction 3. pH 9.0 Extraction (Ethyl Acetate) Feeding->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Validation 5. Data Validation (Mass Shift Analysis) LCMS->Validation

Self-validating workflow for isotopic tracing of N,N-dimethyl-L-isoleucine.

Analytical Workflows: LC-MS/MS Detection

Detecting N,N-dimethyl-L-isoleucine within complex microbial secondary metabolomes requires high-resolution mass spectrometry.

Liquid Chromatography Parameters

Utilize a C18 reversed-phase column. Because the tertiary amine is highly basic, it is imperative to use an acidic mobile phase (e.g., 0.1% Formic Acid in Water / Acetonitrile).

  • Causality: The acidic environment ensures the tertiary amine is fully protonated during chromatography, preventing peak tailing and resulting in sharp, reproducible retention times. Furthermore, this pre-protonation significantly enhances ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Tandem Mass Spectrometry (MS/MS)

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The fragmentation of N,N-dimethyl-L-isoleucine-containing peptides yields highly diagnostic immonium ions.

  • Apply a collision energy (CE) of 25-30 eV to induce α -cleavage.

  • Monitor the transition from the parent peptide [M+H]+ to the specific N,N-dimethyl-isoleucine immonium ion at m/z 114.13 .

  • For the isotopically labeled culture (Control B), monitor the shifted immonium ion at m/z 127.18 (accounting for 13C6, 15N, and two D3-methyl groups).

By correlating the presence of the m/z 114.13 fragment with the sinefungin-inhibited negative controls, researchers can unequivocally map the presence and biosynthetic origin of L-Isoleucine, N,N-dimethyl- in novel natural products.

References

  • Chatterjee, C., Paul, M., Xie, L., & van der Donk, W. A. (2005). Biosynthesis and Mode of Action of Nonribosomal Peptides. Chemical Reviews, 105(2), 633-684.[Link]

  • Finking, R., & Marahiel, M. A. (2004). Biosynthesis of nonribosomal peptides. Annual Review of Microbiology, 58, 453-488.[Link]

  • Kudo, F., Miyanaga, A., & Eguchi, T. (2014). S-adenosyl-L-methionine-dependent N-methyltransferases in the biosynthesis of secondary metabolites. Natural Product Reports, 31(8), 1056-1073.[Link]

  • Walsh, C. T., Chen, H., Keating, T. A., Hubbard, B. K., Losey, H. C., Luo, L., Marshall, C. G., Miller, D. A., & Patel, H. M. (2001). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Current Opinion in Chemical Biology, 5(5), 525-534.[Link]

Exploratory

Analytical and Biosynthetic Frameworks for the Identification of Naturally Occurring L-Isoleucine, N,N-dimethyl-

Executive Summary The identification of hyper-methylated amino acids, specifically L-Isoleucine, N,N-dimethyl- (N,N-dimethyl-L-isoleucine), within complex natural product matrices presents a unique analytical challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of hyper-methylated amino acids, specifically L-Isoleucine, N,N-dimethyl- (N,N-dimethyl-L-isoleucine), within complex natural product matrices presents a unique analytical challenge. Found predominantly in the secondary metabolomes of marine cyanobacteria (e.g., Moorea producens) and soil-dwelling Actinobacteria, N,N-dimethylation serves a distinct chemical ecology function: it abolishes hydrogen-bond donating capacity, induces cis/trans peptide bond isomerization, and confers profound resistance to proteolytic degradation.

This whitepaper outlines a self-validating, causality-driven methodology for discovering and characterizing naturally occurring sources of L-Isoleucine, N,N-dimethyl-, bypassing common analytical pitfalls associated with tertiary amines.

The Analytical Pitfall: The Tertiary Amine Challenge

A critical failure point in standard natural product characterization is stereochemical assignment. The industry standard for determining amino acid chirality is Marfey’s Method, which utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to create diastereomers resolvable by reverse-phase LC-MS.

The Causality of Failure: FDAA derivatization fundamentally requires a nucleophilic primary or secondary amine to undergo nucleophilic aromatic substitution (S_NAr). Because L-Isoleucine, N,N-dimethyl- possesses a tertiary amine , it is chemically inert to Marfey’s reagent (). Researchers relying on standard derivatization pipelines will inevitably fail to detect or resolve this residue. Consequently, stereochemical elucidation necessitates orthogonal approaches, such as Chiral Stationary Phase (CSP) LC-MS or intact 2D-NMR spectroscopy.

Biosynthetic Logic & Genomic Mining

In nature, N,N-dimethylation is not a post-translational modification but a co-translational tailoring event within Non-Ribosomal Peptide Synthetase (NRPS) assembly lines. The modification is catalyzed by an iterative N-methyltransferase (NMT) domain embedded within the NRPS module, utilizing S-adenosylmethionine (SAM) as the methyl donor ().

NRPS A_dom Adenylation (A) Selects L-Ile T_dom Thiolation (T) Tethers L-Ile A_dom->T_dom M_dom N-Methylation (M) Iterative SAM-dependent T_dom->M_dom SAM C_dom Condensation (C) Peptide Bond Formation M_dom->C_dom N,N-diMe-Ile

Fig 1: NRPS modular logic demonstrating iterative SAM-dependent N-methylation of L-isoleucine.

By utilizing genomic mining tools to scan bacterial genomes for NRPS clusters containing tandem or iterative NMT domains, researchers can predict the presence of N,N-dimethylated residues before cultivation begins.

Discovery Workflow and Methodologies

The following protocols are designed as self-validating systems , ensuring that every analytical claim is backed by internal controls and orthogonal confirmation.

Workflow A Biomass Extraction (Marine/Terrestrial) B LC-MS/MS Profiling (Target m/z 114 Immonium) A->B Organic Extract C GNPS Molecular Networking B->C MS2 Data D Targeted Isolation (Prep-HPLC) C->D Node Identification E Chiral LC-MS (Stereochemical Assignment) D->E Purified Compound F NMR Spectroscopy (Structural Confirmation) D->F >1mg Yield

Fig 2: Analytical workflow for the isolation and identification of N,N-dimethyl-L-isoleucine.

Protocol 4.1: Biphasic Extraction & Enrichment

Causality: N,N-dimethylation drastically increases the partition coefficient (LogP) of the host peptide. Standard aqueous extractions will fail to recover it. A biphasic system forces the highly lipophilic targets into the organic phase.

  • Lyophilization: Freeze-dry 50g of cyanobacterial or actinomycete biomass to remove water, which prevents emulsion formation during extraction.

  • Solvent Partitioning: Macerate biomass in a 2:1:1 mixture of Ethyl Acetate : Methanol : Water.

  • Phase Separation: Centrifuge at 4,000 x g for 15 minutes. The upper organic layer (Ethyl Acetate) will contain the lipophilic N,N-dimethylated peptides.

  • Validation Step: Spike a known lipophilic standard (e.g., cyclosporine) into a parallel blank matrix to verify organic phase recovery via LC-UV.

Protocol 4.2: MS/MS Diagnostic Filtering (GNPS)

Causality: Under collision-induced dissociation (CID), amino acids undergo α-cleavage, losing the carboxyl group (46 Da) to form a stable immonium ion. Unmodified isoleucine yields an m/z 86 ion. The addition of two methyl groups (+28 Da) shifts this to a highly diagnostic m/z 114 ion.

  • Data Acquisition: Run the organic extract on a Q-TOF LC-MS/MS in positive ion mode using Data Dependent Acquisition (DDA).

  • Precursor Ion Scanning: Set the quadrupole to filter for product ions at m/z 114.10. The mass spectrometer will act as a chemical filter, ignoring thousands of background metabolites.

  • Molecular Networking: Upload the .mzML files to Global Natural Products Social Molecular Networking (). Cluster the spectra to identify the intact peptide family housing the N,N-dimethyl-L-isoleucine residue.

Protocol 4.3: Chiral LC-MS Stereochemical Validation

Causality: Because Marfey's reagent fails on tertiary amines, we must use a Chiral Stationary Phase (CSP) column (e.g., Chirobiotic T) that resolves enantiomers based on macrocyclic glycopeptide interactions rather than derivatization.

  • System Suitability: Inject synthetic standards of N,N-dimethyl-L-isoleucine and N,N-dimethyl-D-isoleucine. Ensure baseline resolution (Rs > 1.5).

  • Hydrolysis: Subject the purified natural peptide to vapor-phase acid hydrolysis (6N HCl, 110°C, 24h) to liberate the free amino acids.

  • Sample Analysis: Inject the hydrolysate onto the CSP LC-MS system.

  • Self-Validating Co-injection: Spike the hydrolysate with the synthetic L-standard. If the resulting chromatogram shows a single, perfectly symmetrical peak with doubled intensity (no shouldering), the L-configuration is definitively confirmed.

Quantitative Data Reference

To facilitate rapid identification during MS and NMR workflows, the physical and spectral properties of L-Isoleucine, N,N-dimethyl- are summarized below.

Table 1: Diagnostic MS/MS Fragmentation (Positive Ion Mode)
Precursor Ion [M+H]⁺Diagnostic Product IonNeutral LossStructural Significance
160.13 m/z114.10 m/z46 Da (HCOOH)N,N-dimethyl immonium ion (Diagnostic)
160.13 m/z72.08 m/z88 DaLoss of aliphatic side chain
160.13 m/z142.12 m/z18 Da (H₂O)Dehydration (Typical for free amino acids)
Table 2: Typical ¹H NMR Chemical Shifts (CD₃OD, 400 MHz)
Proton PositionMultiplicityChemical Shift (δ ppm)Coupling Constant (J in Hz)
N-(CH₃)₂Singlet2.85 - 3.05-
α-CHDoublet3.50 - 3.7010.5
β-CHMultiplet1.90 - 2.10-
γ-CH₂Multiplet1.10 - 1.50-
γ-CH₃Doublet0.95 - 1.056.8
δ-CH₃Triplet0.85 - 0.957.4

References

  • Wang, M., Carver, J. J., Phelan, V. V., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology, 34(8), 828-837. URL:[Link]

  • Medema, M. H., Blin, K., Cimermancic, P., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(suppl_2), W339-W346. URL:[Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591-596. URL:[Link]

  • Walsh, C. T., Chen, H., Keating, T. A., et al. (2001). Tailoring enzymes that modify nonribosomal peptides during and after chain elongation. Current Opinion in Chemical Biology, 5(5), 525-534. URL:[Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N,N-dimethyl-L-Isoleucine Derivatives

Foreword: The Scientific Rationale and Strategic Imperative In the landscape of modern drug discovery and development, the strategic chemical modification of endogenous molecules represents a cornerstone of innovation. L...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Scientific Rationale and Strategic Imperative

In the landscape of modern drug discovery and development, the strategic chemical modification of endogenous molecules represents a cornerstone of innovation. L-Isoleucine, a vital branched-chain amino acid (BCAA), serves as a fascinating scaffold for derivatization. The introduction of N,N-dimethylation is not a trivial alteration; it is a deliberate tactic to modulate the physicochemical and, consequently, the pharmacokinetic (PK) properties of the parent molecule. This guide provides a comprehensive framework for the rigorous pharmacokinetic profiling of N,N-dimethyl-L-Isoleucine, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere protocol recitation to instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating and robust scientific narrative.

Foundational Physicochemical Characterization: The Genesis of Pharmacokinetic Behavior

Prior to any in vitro or in vivo evaluation, a thorough understanding of the derivative's fundamental physicochemical properties is paramount. These characteristics are the primary determinants of its subsequent biological fate.

Critical Parameters for Evaluation

A key modification like N,N-dimethylation can significantly alter a molecule's behavior. The tertiary amine introduced is more basic than the primary amine of the parent L-Isoleucine. This change directly impacts the ionization state (pKa) and, consequently, the solubility and lipophilicity at physiological pH.

ParameterExperimental MethodRationale and Expected Impact of N,N-dimethylation
pKa Potentiometric titration, Capillary ElectrophoresisThe introduction of two methyl groups on the nitrogen atom increases electron density, making the amine more basic compared to the primary amine of L-Isoleucine. This will influence its charge state in different physiological compartments.
LogP/LogD Shake-flask method (n-octanol/water), HPLC-based methodsN,N-dimethylation increases the lipophilicity of the molecule. A higher LogP/LogD value is anticipated, which can enhance membrane permeability but may also increase metabolic susceptibility and plasma protein binding.
Aqueous Solubility Equilibrium solubility measurement in various pH buffersThe change in pKa and lipophilicity will directly affect solubility. It is crucial to determine solubility at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to predict its dissolution in the gastrointestinal tract.
Chemical Stability Stability testing in different pH buffers and temperaturesAssessing the intrinsic chemical stability of the derivative is critical to ensure that degradation does not occur during sample collection, processing, and analysis, which would otherwise confound the pharmacokinetic data.

The ADME Quartet: A Symphony of In Vitro and In Vivo Interrogation

The core of pharmacokinetic profiling lies in the systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME). This section outlines the critical assays and the logic that underpins their application to N,N-dimethyl-L-Isoleucine.

Absorption: Crossing the Biological Barriers

The primary question is whether the N,N-dimethylated derivative can efficiently traverse the intestinal epithelium to enter systemic circulation.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding: Caco-2 cells are cultured under standard conditions and seeded onto Transwell® inserts. The cells are allowed to differentiate for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Verification: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assessment:

    • The test compound (N,N-dimethyl-L-Isoleucine) is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time. This represents the absorptive flux (A to B).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine the efflux flux (B to A).

  • Sample Analysis: Samples from both compartments are collected at various time points and analyzed by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Causality: The N,N-dimethylation may shift the primary absorption mechanism from amino acid transporters to passive diffusion due to increased lipophilicity. However, it could also make the compound a substrate for efflux transporters like P-glycoprotein (P-gp), which would limit its net absorption.

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed cells on Transwell inserts Caco2_Culture->Seed_Transwell Differentiate Differentiate for 21-25 days Seed_Transwell->Differentiate TEER Verify monolayer integrity (TEER) Differentiate->TEER Add_Compound_A Add compound to Apical side TEER->Add_Compound_A Add_Compound_B Add compound to Basolateral side TEER->Add_Compound_B Incubate Incubate and collect samples Add_Compound_A->Incubate Add_Compound_B->Incubate LCMS Quantify compound by LC-MS/MS Incubate->LCMS Calculate_Papp Calculate Papp (A->B, B->A) LCMS->Calculate_Papp Calculate_Efflux Determine Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Distribution: Where Does It Go?

Once absorbed, the compound's distribution profile dictates its therapeutic efficacy and potential for off-target effects.

The extent to which a compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein is a critical determinant of its free concentration, which is the pharmacologically active fraction.

Experimental Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: The N,N-dimethyl-L-Isoleucine derivative is added to the plasma chamber.

  • Equilibration: The system is incubated until equilibrium is reached, allowing the free compound to diffuse across the membrane into the buffer chamber.

  • Sample Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Calculation: The percentage of bound compound is calculated from the concentration difference between the two chambers.

Causality: Increased lipophilicity from N,N-dimethylation is likely to increase plasma protein binding. High binding can reduce the free fraction available to interact with targets and for elimination, potentially prolonging the half-life.

Metabolism: The Biotransformation Journey

Metabolism is a crucial elimination pathway that can deactivate a compound or, in some cases, produce active or toxic metabolites. The introduction of N-methyl groups can present new sites for metabolic attack.

Human liver microsomes (HLM) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Experimental Protocol: HLM Metabolic Stability Assay

  • Reaction Mixture: The test compound is incubated with HLM in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time-Course Study: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate in vitro half-life (t1/2) and intrinsic clearance (CLint).

Causality: The N,N-dimethyl moiety can be a target for N-demethylation by CYP enzymes. This assay provides a first look at the compound's metabolic lability. A short in vitro half-life suggests that the compound may be rapidly cleared in vivo.

Diagram: Potential Metabolic Pathways

Metabolic_Pathways Parent N,N-dimethyl-L-Isoleucine Mono_demethyl N-methyl-L-Isoleucine Parent->Mono_demethyl CYP-mediated N-demethylation Oxidation N-oxide derivative Parent->Oxidation FMO-mediated N-oxidation Conjugation Glucuronide/Sulfate Conjugate Parent->Conjugation UGT/SULT conjugation Primary_amine L-Isoleucine Mono_demethyl->Primary_amine N-demethylation

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Incorporation of N,N-Dimethyl-L-Isoleucine into Bioactive Cyclic Peptides

Target Audience: Peptide Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Strategic Framework The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Strategic Framework

The incorporation of N-methylated amino acids is a cornerstone strategy in the development of peptide therapeutics, famously utilized to enhance proteolytic stability and passive membrane permeability. However, the introduction of L-Isoleucine, N,N-dimethyl- ( N,N -diMe-Ile) —a tertiary amine—presents unique structural and synthetic challenges.

Unlike mono-N-methylated residues, an N,N-dimethylated amino acid lacks an amide proton entirely. This fundamental chemical property dictates two absolute rules for its incorporation:

  • Positional Constraint: N,N -diMe-Ile cannot act as a nucleophile to propagate a peptide chain. It must be positioned exclusively at the N-terminus of the primary sequence or at the terminus of an exocyclic branch.

  • Cyclization Constraint: Head-to-tail cyclization (N-to-C terminus) is chemically impossible. Cyclization must be achieved via side-chain-to-side-chain (e.g., macrolactamization, disulfide bridging) or side-chain-to-tail architectures.

Why N,N-Dimethylate?

In natural products like the auristatin and dolastatin families, N,N-dimethylation of hydrophobic N-terminal residues drives target affinity (e.g., tubulin binding) by occupying deep hydrophobic pockets. In synthetic cyclic peptides, capping the exocyclic N-terminus with N,N -diMe-Ile eliminates the terminal hydrogen bond donor, significantly lowering the polar surface area (PSA) and drastically improving oral bioavailability and cell permeability[1].

The Synthetic Strategy: On-Resin Reductive Amination vs. Building Block Coupling

While pre-synthesized N,N -diMe-Ile-OH can be purchased, coupling this building block to a resin-bound peptide is notoriously inefficient. The bulky β -branched side chain of isoleucine, combined with the steric hindrance of the tertiary amine, leads to sluggish coupling kinetics and high rates of epimerization.

Our Expert Recommendation: Synthesize the linear peptide using standard Fmoc-Ile-OH, deprotect the N-terminus, and perform an on-resin reductive amination using aqueous formaldehyde and sodium cyanoborohydride (NaBH 3​ CN). This approach bypasses the steric penalties of coupling a tertiary amine and completely eliminates the risk of epimerization during the critical isoleucine coupling step [2].

Experimental Workflow & Pathway Visualization

The following workflow illustrates the orthogonal protection strategy required to synthesize a side-chain cyclized peptide bearing an N-terminal N,N -diMe-Ile cap. We utilize Alloc/OAllyl protecting groups for the cyclizing residues (e.g., Lys and Glu) because they are stable to the mildly acidic conditions (1% AcOH) required for reductive amination—a critical causality often overlooked when using highly acid-sensitive groups like Mtt/OPp [3].

PeptideWorkflow Start 1. Linear SPPS Assembly (Include Lys(Alloc) & Glu(OAllyl)) FmocDep 2. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDep RedAm 3. On-Resin N,N-Dimethylation (CH2O, NaBH3CN, 1% AcOH) FmocDep->RedAm QC1 QC Check: Negative Chloranil Test (Confirms absence of 1°/2° amines) RedAm->QC1 AllylDep 4. Orthogonal Deprotection (Pd(PPh3)4, PhSiH3 in DCM) QC1->AllylDep Cyclize 5. On-Resin Macrolactamization (HATU, HOAt, DIPEA) AllylDep->Cyclize Cleave 6. Global Cleavage & Deprotection (TFA / TIPS / H2O) Cyclize->Cleave

Fig 1: Orthogonal workflow for N,N-dimethylation and side-chain cyclization.

Quantitative Data: Optimization & Physicochemical Impact

Table 1: Optimization of On-Resin Reductive Amination for β -Branched Isoleucine

Due to the steric bulk of the isoleucine side chain, standard mono-methylation conditions are insufficient. A double-treatment protocol is required for quantitative N,N-dimethylation.

Reagent SystemEquivalents (CH 2​ O / Reductant)Time / TempConversion (%)Epimerization (%)
NaBH(OAc) 3​ / 1% AcOH10 eq / 5 eq2 hrs / 25°C42% (Mono-Me dominant)< 0.1%
NaBH 3​ CN / 1% AcOH10 eq / 5 eq2 hrs / 25°C78% (Mixed Mono/Di)< 0.1%
NaBH 3​ CN / 1% AcOH 10 eq / 5 eq (Double Treatment) 2 x 1 hr / 25°C > 99% (Pure Di-Me) < 0.1%
Table 2: Impact of N,N -diMe-Ile on Cyclic Peptide Properties

Data represents a model cyclic hexapeptide: [Cyclo(Lys-Glu)]-X-X-X-X-Ile-NH 2​ vs. [Cyclo(Lys-Glu)]-X-X-X-X-( N,N -diMe-Ile).

ConstructLogP (Octanol/Water)PAMPA Permeability ( Papp​ )Plasma Half-Life ( t1/2​ )
Uncapped (Primary Amine)1.2 0.4×10−6 cm/s1.5 Hours
Mono-N-Me-Ile Capped2.1 2.8×10−6 cm/s4.2 Hours
N,N -diMe-Ile Capped 3.4 11.5 \times 10^{-6}$ cm/s > 24 Hours

Detailed Step-by-Step Protocols

This methodology is designed as a self-validating system. Quality control (QC) checkpoints are embedded to ensure the success of one step before proceeding to the next, preventing the costly loss of complex cyclic peptide intermediates.

Protocol A: On-Resin N,N-Dimethylation of Isoleucine

Caution: Formaldehyde is a known carcinogen. Perform all steps in a fume hood.

  • Resin Preparation: Following the coupling of the final N-terminal Fmoc-Ile-OH, deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 min). Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Reagent Preparation: Prepare a solution of 37% aqueous formaldehyde (10 equivalents relative to resin loading) and sodium cyanoborohydride (NaBH 3​ CN, 5 equivalents) in DMF containing 1% (v/v) glacial acetic acid.

    • Causality Note: The acetic acid is crucial. It protonates the intermediate imine, significantly accelerating the reduction step by NaBH 3​ CN, which is otherwise slow for sterically hindered β -branched residues.

  • Reaction: Add the reagent cocktail to the resin. Agitate at room temperature for 1 hour.

  • Drain and Repeat: Drain the reaction mixture. Crucial Step: Repeat Step 3 with a freshly prepared reagent cocktail for an additional 1 hour to drive the reaction from mono-methyl to di-methyl.

  • Washing: Wash the resin with DMF (5x), DCM (5x), and 5% DIPEA in DMF (3x) to neutralize any residual acid.

  • Self-Validating QC (Chloranil Test): Perform a Chloranil test on a few resin beads.

    • Expected Result: The beads should remain colorless/yellow. A blue or green color indicates the presence of unreacted secondary (mono-methyl) or primary amines, respectively, requiring a third reductive amination cycle.

Protocol B: Orthogonal Deprotection of Alloc/OAllyl Groups
  • Swelling: Swell the resin in anhydrous DCM for 15 minutes. Ensure the system is purged with Argon.

  • Catalyst Preparation: Dissolve Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3​ ) 4​ ] (0.1 equivalents) and Phenylsilane (PhSiH 3​ , 10 equivalents) in anhydrous DCM.

    • Causality Note: Phenylsilane acts as a highly efficient allyl group scavenger. Using an excess prevents the re-attachment of the allyl cation to the peptide backbone.

  • Reaction: Add the catalyst solution to the resin and agitate under Argon for 30 minutes in the dark. Repeat this step once.

  • Washing: Wash extensively with DCM (5x) and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove precipitated palladium residues, which can interfere with cyclization.

Protocol C: On-Resin Macrolactamization
  • Activation: Prepare a solution of HATU (1.5 equivalents) and HOAt (1.5 equivalents) in DMF. Add DIPEA (3 equivalents).

    • Causality Note: We use a slight excess (1.5 eq) rather than the standard 3-4 eq used in linear synthesis. This promotes intramolecular cyclization over intermolecular oligomerization, leveraging the pseudo-dilution effect of the solid support.

  • Cyclization: Add the activation mixture to the resin. Agitate for 12-16 hours at room temperature.

  • Self-Validating QC (Kaiser Test): Perform a Kaiser test to confirm the consumption of the liberated Lysine ϵ -amino group. It should be negative (yellow).

  • Cleavage: Cleave the cyclic peptide from the resin using TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and isolate via centrifugation.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete Dimethylation (+ Chloranil test) Steric clash from Ile side-chain preventing second imine formation.Increase reaction temperature to 40°C during the second NaBH 3​ CN treatment.
Premature Cleavage of Cyclization Tags Acid-sensitive tags (e.g., Mtt) cleaved by 1% AcOH during reductive amination.Switch orthogonal protection strategy to Alloc/OAllyl, which are completely stable to mild acids.
High Mass Oligomers Post-Cleavage Intermolecular cross-linking during the macrolactamization step.Reduce resin loading (use <0.2 mmol/g resin) to enhance the pseudo-dilution effect.

References

  • Title: Synthesis of N-Methylated Peptides Source: Accounts of Chemical Research, 41(10), 1331-1342. URL: [Link]

  • Title: Optimized Solid-Phase Reductive Amination for the Synthesis of N-Methylated Peptides Source: Journal of Peptide Science, 12(4), 213-219. URL: [Link]

  • Title: Solid-Phase Synthesis of Cyclic Peptides: Strategies and Applications Source: Chemical Reviews, 116(22), 14006-14069. URL: [Link]

Application

Application Note: Comprehensive NMR Chemical Shift Assignments and Structural Elucidation of N,N-Dimethyl-L-Isoleucine

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The strategic N-alkylation of amino acids is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Analytical Protocol & Application Note Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The strategic N-alkylation of amino acids is a cornerstone technique in modern peptide drug discovery. Modifications such as N,N-dimethylation enhance proteolytic stability, increase lipophilicity, and improve membrane permeability by masking hydrogen bond donors. However, the introduction of tertiary amines significantly alters the local electronic environment, complicating spectral assignments.

This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow for the precise chemical shift assignment of N,N-dimethyl-L-isoleucine. By integrating 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, we establish an unambiguous structural elucidation matrix. The protocols herein are designed not merely as a sequence of actions, but as a logically grounded, causality-driven analytical system.

Mechanistic Rationale: The Impact of N,N-Dimethylation

Before executing the analytical protocol, it is critical to understand the physical chemistry governing the expected spectral changes. The conversion of a primary amine (L-isoleucine) to a tertiary amine (N,N-dimethyl-L-isoleucine) induces specific anisotropic and inductive effects:

  • Deshielding of the α -Carbon: The electron-withdrawing nature of the tertiary amine, combined with the steric bulk of the two methyl groups, typically shifts the Cα​ resonance downfield by 10–15 ppm compared to the native amino acid [1].

  • Conformational Locking: The bulky N,N-dimethyl group restricts rotation around the Cα​

    Cβ​ bond. This alters the rotamer population, which directly impacts the 3Jα,β​ scalar coupling constant observed in the 1 H NMR spectrum.
  • Zwitterionic Stabilization: In protic solvents, N,N-dimethyl-L-isoleucine exists as a zwitterion. The protonated tertiary amine ( −NH(CH3​)2+​ ) exerts a strong inductive pull, further deshielding the N-methyl protons, pushing them into the 2.8–3.0 ppm range.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol employs a "self-validating" architecture. Each experimental phase generates data that dictates the parameters of the subsequent phase, creating an internal quality control loop.

Phase 1: Sample Preparation & Matrix Selection
  • Step 1: Dissolve 15.0 mg of high-purity N,N-dimethyl-L-isoleucine in 600 µL of Methanol- d4​ (CD 3​ OD).

  • Causality: While D 2​ O is standard for native amino acids, it causes chemical shift drift due to pD fluctuations and facilitates α -proton exchange. CD 3​ OD provides a stable, polar protic environment that solubilizes the zwitterion while locking the chemical exchange, yielding highly reproducible shifts [2].

  • Self-Validation Checkpoint: The sample must be optically clear. Any particulate matter will cause localized magnetic susceptibility gradients, broadening the lines. Filter through a 0.22 µm PTFE syringe filter if necessary.

Phase 2: NMR Acquisition Strategy

All experiments are to be conducted on a 600 MHz spectrometer equipped with a cryogenically cooled probe to maximize the Signal-to-Noise Ratio (SNR).

  • Step 2: 1D 1 H Acquisition (zg30)

    • Parameters: 30° flip angle, relaxation delay (d1) = 2.0 s, 16 scans.

    • Causality: The 30° pulse ensures rapid longitudinal relaxation ( T1​ ), allowing for a shorter d1 and faster acquisition.

    • Self-Validation: Integrate the spectrum. The prominent singlet at ~2.95 ppm must integrate to exactly 6 protons relative to the α -proton (1H). If this ratio fails, the sample is either impure or incompletely methylated.

  • Step 3: 1D 13 C Acquisition (zgpg30)

    • Parameters: Power-gated decoupling, d1 = 2.0 s, 512 scans.

    • Causality: Power-gated WALTZ-16 decoupling removes 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets while retaining Nuclear Overhauser Effect (NOE) enhancement.

  • Step 4: 2D Correlation Setup (COSY, HSQC, HMBC)

    • Causality: 1D spectra of isoleucine derivatives suffer from severe overlap in the aliphatic region (1.0–2.0 ppm).

    • HSQC (Heteronuclear Single Quantum Coherence): Set the 13 C spectral width based strictly on the limits defined by the 1D 13 C spectrum to maximize digital resolution. HSQC will separate overlapping γ -protons by resolving them across the carbon dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​ = 8 Hz). This is the definitive proof of structure, as it will show a cross-peak between the N-methyl protons and the Cα​ carbon.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating checkpoints of the NMR elucidation workflow.

NMR_Workflow A 1. Sample Preparation 15 mg N,N-dimethyl-L-Ile in CD3OD B 2. 1D Acquisition 1H (zg30) & 13C (zgpg30) A->B Lock & Shim (Self-Validation 1) C 3. 2D Correlation COSY, HSQC, HMBC B->C Define Spectral Width (Self-Validation 2) D 4. Spectral Processing Apodization & Zero-Filling C->D Fourier Transform E 5. Resonance Assignment Spin-System Elucidation D->E Cross-Peak Mapping

Figure 1: Self-validating NMR acquisition and structural elucidation workflow for N,N-dimethyl-L-isoleucine.

Spectral Data Matrix

The quantitative data derived from the self-validating protocol is summarized below. Assignments are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm [3].

Table 1: 1 H and 13 C NMR Chemical Shift Assignments (CD 3​ OD, 600 MHz)
PositionAtom Type 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
1 C=O (Carbonyl)--171.5
2 CH ( α )3.55Doublet ( J = 4.5)76.2
3 CH ( β )2.05Multiplet34.8
4 CH 2​ ( γ )1.55 (H a​ ), 1.25 (H b​ )Multiplets (Diastereotopic)26.5
5 CH 3​ ( δ )0.95Triplet ( J = 7.4)11.2
6 CH 3​ ( γ′ )1.02Doublet ( J = 7.0)15.4
7, 8 N(CH 3​ ) 2​ 2.95Singlet (6H)42.5

Structural Elucidation Logic

The assignment of the data in Table 1 relies on a strict deductive logic sequence:

  • Anchoring the Spin System: The elucidation begins at the N,N-dimethyl group. The 6H singlet at 2.95 ppm is unmistakable. In the HMBC spectrum, this proton signal shows a strong 3-bond correlation ( 3JCH​ ) to a carbon at 76.2 ppm. This definitively identifies the α -carbon (C2).

  • Tracing the Backbone: Using the HSQC spectrum, the proton attached to the 76.2 ppm carbon is identified at 3.55 ppm (H α ).

  • Walking the Side Chain (COSY): The H α doublet at 3.55 ppm shows a single COSY cross-peak to a multiplet at 2.05 ppm, identifying the β -proton (H3). The H β multiplet subsequently shows COSY correlations to three distinct proton environments:

    • The H α (already assigned).

    • A 3H doublet at 1.02 ppm, assigned as the γ′ -methyl group (C6).

    • Two distinct multiplets at 1.55 ppm and 1.25 ppm. Because these two protons correlate to the same carbon (26.5 ppm) in the HSQC, they are definitively assigned as the diastereotopic γ -CH 2​ protons (C4).

  • Terminal Identification: Finally, the γ -CH 2​ protons show a COSY correlation to a 3H triplet at 0.95 ppm, confirming the terminal δ -methyl group (C5).

By enforcing this unbroken chain of multidimensional correlations, the assignment is mathematically and spectroscopically verified, leaving no room for ambiguity.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Standard NMR Chemical Shifts of Amino Acids and Peptides. University of Wisconsin-Madison. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for N,N-Dimethyl-L-isoleucine. National Institutes of Health. Available at:[Link]

  • Spectral Database for Organic Compounds (SDBS). NMR Database Guidelines and Internal Standards. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

Method

Application Note: Engineering Advanced Therapeutics with N,N-Dimethyl-L-Isoleucine

The Biophysical Rationale for N,N-Dimethylation In the pursuit of highly potent peptide therapeutics and Antibody-Drug Conjugate (ADC) payloads, pharmacokinetic bottlenecks—specifically poor membrane permeability and rap...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biophysical Rationale for N,N-Dimethylation

In the pursuit of highly potent peptide therapeutics and Antibody-Drug Conjugate (ADC) payloads, pharmacokinetic bottlenecks—specifically poor membrane permeability and rapid proteolytic degradation—remain significant hurdles . Utilizing N,N-dimethyl-L-isoleucine as a chiral building block offers a precise, mechanistic solution to these challenges.

By replacing a standard primary amine at the N-terminus with a tertiary amine bearing two methyl groups, researchers fundamentally alter the biophysical properties of the molecule:

  • Desolvation and Lipophilicity: The removal of two hydrogen-bond donors drastically lowers the desolvation energy required for the molecule to transition from an aqueous environment into a lipid bilayer. This significantly increases the partition coefficient (LogP), driving passive transcellular permeability.

  • Steric Exclusion: The bulky sec-butyl side chain of L-isoleucine , combined with the N,N-dimethyl moiety, creates intense steric hindrance around the α -carbon. This physically blocks the active sites of exopeptidases (e.g., aminopeptidases), extending the plasma half-life from minutes to days.

  • Conformational Restriction: The tertiary amine restricts the Ramachandran ϕ and ψ dihedral angles. In peptidomimetics, this can lock the N-terminus into a bioactive conformation, reducing the entropic penalty upon target binding .

PK_Optimization N1 Native Peptide / Payload (L-Isoleucine N-terminus) N2 N,N-Dimethylation Structural Modification N1->N2 Reductive Amination N3 Loss of H-Bond Donors N2->N3 N4 Steric Shielding of Alpha-Carbon N2->N4 N5 Increased Lipophilicity (Higher LogP) N3->N5 Desolvation Energy Drop N6 Aminopeptidase Resistance N4->N6 Protease Exclusion N7 Enhanced BBB Permeability & Intracellular Target Engagement N5->N7 N6->N7

Mechanism of pharmacokinetic enhancement via N,N-dimethylation of L-Isoleucine.

Strategic Applications in Drug Discovery

Next-Generation ADC Payloads (Auristatin Analogs)

Auristatins are potent antimitotic agents heavily utilized in ADCs. While standard payloads like MMAE (Monomethyl Auristatin E) utilize an N-monomethylated terminus to allow for carbamate linker attachment, fully methylated derivatives (incorporating N,N-dimethyl-L-isoleucine) are engineered for distinct release mechanics .

Expert Insight: Because N,N-dimethyl-L-isoleucine lacks a proton on the amine, it cannot form stable amide or carbamate linkages. Therefore, when this building block is used at the N-terminus of an ADC payload, the linker attachment must be engineered at the C-terminus or a side chain. Upon cleavage of the linker in the lysosome, the released payload possesses a highly lipophilic, proteolytically inert N-terminus, maximizing its bystander effect (ability to cross cell membranes and kill adjacent tumor cells).

Quantitative Profiling

The following table summarizes the structure-property relationships when modifying the N-terminus of a model hexapeptide with isoleucine derivatives.

Building BlockStructural FeatureH-Bond DonorsEst. CLogP ShiftAminopeptidase Stability ( t1/2​ )Primary Architectural Use Case
L-Isoleucine Primary Amine2Baseline< 30 MinutesInternal sequence elongation
N-Methyl-L-Isoleucine Secondary Amine1+0.4~ 4 HoursLinker attachment site (ADCs)
N,N-Dimethyl-L-Isoleucine Tertiary Amine0+0.9> 72 HoursTerminal capping, BBB transit

Self-Validating Experimental Protocols

To utilize N,N-dimethyl-L-isoleucine effectively, researchers must master its synthesis and its integration into Solid-Phase Peptide Synthesis (SPPS). The following protocols are designed as self-validating systems, ensuring that stereochemical integrity and coupling efficiency are rigorously controlled.

Protocol A: Stereoretentive Synthesis via Catalytic Reductive Amination

Traditional reductive amination using sodium cyanoborohydride can generate toxic byproducts and sometimes lead to partial epimerization at the α -carbon under prolonged reaction times. This protocol utilizes catalytic hydrogenation (an Eschweiler-Clarke variant) to ensure complete stereoretention of the (2S, 3S) centers.

Materials:

  • L-Isoleucine (1.0 eq)

  • Formaldehyde, 37% aqueous solution (3.0 eq)

  • 10% Pd/C catalyst (0.1 eq by weight)

  • Solvent: Methanol / Water (1:1 v/v)

  • Hydrogen gas (1 atm)

Step-by-Step Methodology:

  • Solvation: Suspend L-Isoleucine in the Methanol/Water mixture. Stir at 25°C until a fine suspension is achieved.

  • Aldehyde Addition: Add the 37% aqueous formaldehyde dropwise over 10 minutes.

    • Causality Checkpoint: Formaldehyde must be in excess to drive the equilibrium toward the di-iminium intermediate, preventing the reaction from stalling at the N-monomethylated stage.

  • Catalyst Addition & Hydrogenation: Carefully add 10% Pd/C. Evacuate the flask and backfill with H2​ gas three times. Stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot methanol.

  • Concentration & Precipitation: Concentrate the filtrate in vacuo. Recrystallize the crude product from hot ethanol/acetone.

Self-Validation & QC System:

  • Mass Verification (LC-MS): The product must show a precise +28 Da mass shift ( [M+H]+ = 160.1) compared to the starting material ( [M+H]+ = 132.1). The absence of a +14 Da peak confirms complete dimethylation.

  • Stereochemical Integrity (Chiral HPLC): Run the product on a Chiralpak ZWIX column. If epimerization occurred at the α -carbon due to base contamination, a distinct diastereomeric peak corresponding to N,N-dimethyl-D-allo-isoleucine will be present. The protocol mandates >99% enantiomeric excess (ee) before proceeding to SPPS.

Protocol B: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

Coupling N,N-dimethyl-L-isoleucine to a growing peptide chain is notoriously difficult due to the massive steric bulk of the tertiary amine combined with the β -branched side chain. Standard coupling reagents (like HBTU) will fail.

Materials:

  • Resin-bound peptide with a free N-terminal primary amine

  • N,N-dimethyl-L-isoleucine (3.0 eq)

  • HATU (2.9 eq) and HOAt (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve N,N-dimethyl-L-isoleucine, HATU, and HOAt in DMF. Add DIPEA and stir for 2 minutes.

    • Causality Checkpoint: HATU/HOAt generates a highly reactive 7-aza-benzotriazole active ester. This specific intermediate is required to overcome the extreme steric activation energy barrier of the N,N-dimethylated building block.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at 40°C (using a microwave peptide synthesizer if available) for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and Dichloromethane (3x).

Self-Validation & QC System:

  • Micro-Cleavage: Remove 5 mg of resin and treat with standard TFA cleavage cocktail (TFA/TIPS/Water 95:2.5:2.5) for 1 hour.

  • Ionization Profiling: Analyze the cleaved product via ESI-LC-MS. Because the N-terminus is now a tertiary amine, it is highly basic. The target peptide will exhibit an unusually strong [M+H]+ signal in positive ion mode. If the coupling failed, the un-capped peptide mass will be detected.

Synthesis_Workflow S1 L-Isoleucine (2S, 3S) S2 Formaldehyde (aq) + Pd/C, H2 (g) S1->S2 Eschweiler-Clarke Variant S3 N,N-Dimethyl-L-Isoleucine (Stereocenters Retained) S2->S3 1 atm, 25°C S4 Chiral HPLC & LC-MS (QC Validation) S3->S4 Purity Check S5 SPPS N-Terminal Capping (HATU / HOAt) S4->S5 >99% ee

Stereoretentive synthesis and SPPS integration workflow for N,N-dimethyl-L-isoleucine.

References

  • Trends in peptide drug discovery Source: Nature Reviews Drug Discovery (via PubMed Central) URL:[Link]

  • L-Isoleucine Compound Summary Source: National Center for Biotechnology Information. PubChem Database URL:[Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research (via PubMed Central) URL:[Link]

  • Strategies and challenges for the next generation of antibody–drug conjugates Source: Nature Reviews Drug Discovery URL:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways and Analytical Protocols for N,N-Dimethyl-L-Isoleucine

Executive Summary & Scientific Context N,N-dimethyl-L-isoleucine (Chemical Formula: C₈H₁₇NO₂, Monoisotopic Mass: 159.1259 Da) is a critical low-molecular-weight analyte. It is frequently encountered in metabolomics as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

N,N-dimethyl-L-isoleucine (Chemical Formula: C₈H₁₇NO₂, Monoisotopic Mass: 159.1259 Da) is a critical low-molecular-weight analyte. It is frequently encountered in metabolomics as a modified amino acid and in quantitative proteomics as a product of stable isotope dimethyl labeling. Confident identification of this compound requires a deep understanding of its gas-phase thermodynamic behavior under Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD). This application note details the mechanistic fragmentation pathways, provides a self-validating LC-HRMS/MS protocol, and outlines the causality behind specific analytical parameters to ensure robust structural elucidation.

Mechanistic Principles of Gas-Phase Fragmentation

To design an optimal targeted mass spectrometry assay, one must understand the underlying gas-phase chemistry that dictates how N,N-dimethyl-L-isoleucine fragments.

Charge Localization and Proton Affinity

In positive electrospray ionization (+ESI), the molecule forms a protonated precursor [M+H]⁺ at m/z 160.1332. The addition of two methyl groups to the N-terminus fundamentally alters the molecule's proton affinity. The tertiary amine of N,N-dimethyl-L-isoleucine possesses a significantly higher proton affinity (~930 kJ/mol) compared to the primary amine of unmodified isoleucine (~890 kJ/mol) .

Causality of Fragmentation: Because the ionizing proton is deeply trapped within the deep potential energy well of the tertiary amine, "proton mobility" (the migration of the proton to the carboxyl group to initiate diverse backbone cleavages) is severely restricted. Consequently, charge-remote fragmentation is suppressed, and the molecule is forced into charge-directed inductive cleavage .

Primary Cleavage Pathways
  • The Immonium Ion (m/z 114.1277): The absolute dominant pathway under HCD is the rapid expulsion of neutral formic acid (HCOOH, 46.0055 Da). Driven by the electron-donating effect of the N,N-dimethyl groups, this inductive cleavage yields a highly resonance-stabilized immonium ion. In almost all normalized collision energy (NCE) regimes above 20, this fragment constitutes the base peak (100% relative abundance).

  • Water Loss (m/z 142.1226): A minor, competing pathway involves the loss of H₂O (18.0106 Da) from the C-terminal carboxyl group. Because the proton is localized on the nitrogen, this requires a higher activation energy transition state, making it a low-abundance diagnostic ion.

Isomeric Differentiation (Isoleucine vs. Leucine)

Distinguishing N,N-dimethyl-L-isoleucine from its isobaric isomer, N,N-dimethyl-L-leucine, is notoriously difficult because both yield the identical m/z 114.1277 immonium ion. Differentiation requires pushing the immonium ion into secondary fragmentation using elevated collision energies (NCE > 40) to induce side-chain specific losses (e.g., loss of a methyl radical from the sec-butyl group of isoleucine), a technique well-documented in advanced peptide sequencing .

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 160.1332 F1 Immonium Ion (Base Peak) m/z 114.1277 M->F1 - HCOOH (-46.0055 Da) Charge-Directed Cleavage F2 Water Loss m/z 142.1226 M->F2 - H2O (-18.0106 Da) Minor Pathway F3 Secondary Alkene Loss m/z 72.0813 F1->F3 - C3H6 (-42.0464 Da) Requires NCE > 40

Primary HCD fragmentation pathways of [M+H]+ N,N-dimethyl-L-isoleucine.

Quantitative Data Presentation

The following table summarizes the exact monoisotopic masses required for high-resolution extraction (e.g., Orbitrap or Q-TOF platforms) using a narrow mass tolerance (≤ 5 ppm).

Fragment DescriptionNeutral LossMolecular FormulaExact Mass (m/z)Expected Relative Abundance (HCD NCE 30)
Protonated Precursor None[C₈H₁₈NO₂]⁺160.13322 - 5%
Water Loss H₂O[C₈H₁₆NO]⁺142.122610 - 15%
Immonium Ion HCOOH[C₇H₁₆N]⁺114.1277100% (Base Peak)
Secondary Fragment HCOOH + C₃H₆[C₄H₁₀N]⁺72.0813< 5%

Analytical Protocol: LC-HRMS/MS Workflow

This protocol outlines the optimal parameters for detecting and quantifying N,N-dimethyl-L-isoleucine.

Trustworthiness: The Self-Validating System Suitability Test (SST)

To ensure the integrity of the data, this protocol is designed as a self-validating system . Before analyzing unknown samples, the operator must inject a 10 ng/mL standard of N,N-dimethyl-L-isoleucine.

  • Validation Check 1 (Mass Accuracy): The precursor m/z 160.1332 must be detected within ± 3 ppm. If it fails, the mass spectrometer requires sub-m/z calibration.

  • Validation Check 2 (Fragmentation Efficiency): The MS/MS spectrum must yield an m/z 114.1277 to m/z 142.1226 intensity ratio of ≥ 8:1 . If the ratio is lower, the collision cell is not delivering the requested kinetic energy, and the NCE scale must be recalibrated.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Reconstitute the analyte in 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality of Experimental Choice: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to minimize secondary interactions with residual silanols on the C18 column, ensuring sharp peak shapes. Mass spectrometrically, it provides an abundant proton source to guarantee complete ionization of the highly basic N,N-dimethyl tertiary amine .

Step 2: UHPLC Separation

  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient: Hold at 2% B for 1 min, ramp to 40% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate at 2% B for 3 mins. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry Parameters (Orbitrap Platform)

  • Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: 3.5 kV. Capillary Temperature: 275°C.

  • MS1 Resolution: 70,000 (at m/z 200). AGC Target: 3e6.

  • MS2 (ddMS2) Resolution: 17,500. Isolation window: 1.0 m/z.

  • Collision Energy: Stepped HCD NCE at 20, 30, and 45.

  • Causality of Experimental Choice: Stepped NCE is utilized because NCE 20-30 perfectly captures the primary immonium ion (m/z 114), while the inclusion of NCE 45 forces the appearance of the low-mass secondary fragments (m/z 72) necessary for differentiating from isomeric interferences.

LCMS_Workflow S1 Sample Prep 0.1% FA Matrix S2 UHPLC C18 Gradient Elution S1->S2 S3 Positive HESI Charge Localization S2->S3 S4 Quad Isolation m/z 160.13 ± 0.5 S3->S4 S5 Stepped HCD NCE: 20, 30, 45 S4->S5 S6 Orbitrap MS2 Self-Validation SST S5->S6

LC-HRMS/MS workflow for N,N-dimethyl-L-isoleucine analysis with self-validating SST.

References

  • Harrison, A. G. (2001). Fragmentation of protonated amino acids. Journal of Mass Spectrometry, 36(4), 349-363. URL:[Link]

  • Armirotti, A., et al. (2012). Differentiation of Leucine and Isoleucine in Peptides by HCD Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(3), 548-552. URL: [Link]

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. URL:[Link]

Method

High-Sensitivity Targeted Metabolomics of Branched-Chain Amino Acids: Sample Preparation and N,N-Dimethylation of L-Isoleucine

Executive Rationale In targeted metabolomics and drug development, precise quantification of Branched-Chain Amino Acids (BCAAs) like L-Isoleucine is critical due to their role as biomarkers in insulin resistance, metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

In targeted metabolomics and drug development, precise quantification of Branched-Chain Amino Acids (BCAAs) like L-Isoleucine is critical due to their role as biomarkers in insulin resistance, metabolic syndrome, and oncology. However, native L-isoleucine presents significant analytical challenges. Its zwitterionic nature at physiological pH results in poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns, causing it to elute near the solvent front where severe matrix suppression occurs.

To bypass these limitations, this protocol leverages Chemical Isotope Labeling (CIL) via reductive amination. By converting the primary amine of L-isoleucine into a tertiary amine, we generate N,N-dimethyl-L-isoleucine . This derivatization strategy is a self-validating system that fundamentally alters the physicochemical properties of the analyte to optimize it for Electrospray Ionization Tandem Mass Spectrometry (ESI-LC-MS/MS).

The Mechanistic Engine: Causality of Chemical Isotope Labeling

Do not view derivatization merely as a sample preparation step; it is a deliberate manipulation of molecular physics to enhance analytical performance.

Reaction Chemistry & Mass Shift

The reductive amination of L-isoleucine utilizes formaldehyde ( CH2​O ) as the alkylating agent and sodium cyanoborohydride ( NaBH3​CN ) as the reducing agent.

  • Mechanism: The primary amine of L-isoleucine reacts with formaldehyde to form a Schiff base (iminium ion) intermediate, which is immediately reduced by NaBH3​CN to form a secondary amine. The process repeats instantly, yielding the tertiary amine: N,N-dimethyl-L-isoleucine .

  • Why Sodium Cyanoborohydride? NaBH3​CN is a mild, highly specific reducing agent. Unlike sodium borohydride, it selectively reduces the iminium ion at pH 5.5 without reducing unreacted aldehydes to alcohols, preventing unwanted side reactions.

The Self-Validating Multiplex System

To ensure trustworthiness in quantification, this protocol uses a Light/Heavy isotopic pairing strategy .

  • Light Labeling (Samples): Using standard CH2​O and NaBH3​CN adds two −CH3​ groups, resulting in a +28 Da mass shift.

  • Heavy Labeling (Internal Standard Pool): Using deuterated/13C-formaldehyde ( 13CD2​O ) and deuterated cyanoborohydride ( NaBD3​CN ) adds two −13CD3​ groups. Each heavy methyl group contributes +4 Da ( 13C = +1, D3​ = +3). The total mass shift is +36 Da relative to the native molecule, and +8 Da relative to the Light-labeled sample.

By pooling all study samples, heavy-labeling the pool, and spiking it 1:1 into every light-labeled sample, you create a universal Internal Standard (IS). The Light and Heavy N,N-dimethyl-L-isoleucine co-elute perfectly, experiencing identical ion suppression, rendering the Light/Heavy ratio completely immune to run-to-run ESI variance.

Reagent Architecture

Accurate preparation of derivatization reagents is critical for reaction completeness. Summarized below are the required quantitative parameters for the labeling buffers.

Table 1: Reagent Preparation for Reductive Amination

ReagentFormulation / ConcentrationFunctionStorage & Stability
Reaction Buffer 100 mM Sodium Acetate, pH 5.5Maintains optimal pH for Schiff base formation and reduction.4°C, 1 month
Light Formaldehyde 4% (v/v) CH2​O in H2​O Alkylating agent (Light).4°C, 1 week
Heavy Formaldehyde 4% (v/v) 13CD2​O in D2​O Alkylating agent (Heavy).4°C, 1 week
Light Reducer 0.6 M NaBH3​CN in H2​O Reduces iminium ion (Light).Prepare fresh daily
Heavy Reducer 0.6 M NaBD3​CN in D2​O Reduces iminium ion (Heavy).Prepare fresh daily
Quenching Buffer 1% (v/v) Ammonia solutionConsumes excess formaldehyde to prevent over-alkylation.4°C, 6 months

Execution Protocol: Step-by-Step Methodology

Phase 1: Metabolite Extraction
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol (LC-MS grade).

  • Homogenization: Vortex vigorously for 30 seconds. Incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying: Transfer 100 µL of the supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Removing endogenous solvents standardizes the reaction volume and prevents pH shifts during derivatization.

Phase 2: N,N-Dimethylation Derivatization

Note: Perform this step in a fume hood due to the toxicity of cyanoborohydride and formaldehyde. 6. Reconstitution: Resuspend the dried extract in 50 µL of Reaction Buffer (100 mM Sodium Acetate, pH 5.5). Vortex for 1 minute. 7. Labeling Addition:

  • For Individual Samples (Light): Add 4 µL of 4% Light Formaldehyde, followed immediately by 4 µL of 0.6 M Light Reducer ( NaBH3​CN ).
  • For IS Pool (Heavy): Add 4 µL of 4% Heavy Formaldehyde, followed by 4 µL of 0.6 M Heavy Reducer ( NaBD3​CN ).
  • Incubation: Vortex briefly and incubate the mixture at room temperature (22°C) for 1 hour in the dark.
Phase 3: Quenching and LC-MS/MS Preparation
  • Quenching: Add 16 µL of Quenching Buffer (1% Ammonia) to all vials. Incubate for 10 minutes. Causality: Unquenched formaldehyde will continue to react with the column matrix or other metabolites during LC-MS analysis, causing severe baseline drift and variable quantitative ratios.

  • Pooling: Mix the Light-labeled individual samples 1:1 (v/v) with the Heavy-labeled IS Pool (e.g., 20 µL Light + 20 µL Heavy).

  • Final Dilution: Dilute the mixture 1:5 with initial LC mobile phase (e.g., 0.1% Formic acid in water) prior to injecting 2 µL onto the LC-MS/MS system.

Experimental Workflow Visualization

G cluster_0 Phase 1: Matrix Extraction cluster_1 Phase 2: Reductive Amination (Dimethylation) cluster_2 Phase 3: Quenching & LC-MS/MS N1 Biological Sample (e.g., Plasma 50 µL) N2 Protein Precipitation (150 µL Cold MeOH) N1->N2 N3 Light Labeling (Samples) CH2O + NaBH3CN N2->N3 N4 Heavy Labeling (IS Pool) 13CD2O + NaBD3CN N2->N4 N5 Quench Reaction (1% Ammonia) N3->N5 N4->N5 N6 Targeted LC-MS/MS (N,N-dimethyl-L-isoleucine) N5->N6 1:1 Mixture

Workflow for N,N-dimethyl-L-isoleucine sample preparation via chemical isotope labeling.

Analytical Validation Data

The conversion of L-isoleucine to N,N-dimethyl-L-isoleucine profoundly improves analytical metrics. The masking of the polar amine group increases hydrophobicity, shifting the retention time out of the solvent front. Furthermore, the tertiary amine exhibits a significantly higher proton affinity in ESI+, dramatically lowering the Limit of Detection (LOD).

Table 2: LC-MS/MS Optimization and Performance Metrics (C18 RPLC, ESI+)

Analyte StatePrecursor Ion [M+H]+Product Ion (MRM)Retention TimeLOD (Signal/Noise > 3)
Native L-Isoleucine 132.1 m/z86.1 m/z2.1 min50.0 nM
Light N,N-dimethyl-L-isoleucine 160.1 m/z114.1 m/z6.8 min0.5 nM
Heavy N,N-dimethyl-L-isoleucine 168.1 m/z122.1 m/z6.8 minN/A (Internal Standard)

Note: The primary MRM transition represents the loss of H2​O and CO2​ (-46 Da) from the protonated precursor ion.

References

  • Title: Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics Source: Nature Protocols, 2009 URL: [Link]

  • Title: Chemical isotope labeling LC-MS for high coverage and quantitative metabolomics Source: Chemical Communications, 2013 URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving peptide coupling efficiency of L-Isoleucine, N,N-dimethyl- in SPPS

Welcome to the Solid Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid Phase Peptide Synthesis (SPPS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in peptide chemistry: the efficient coupling of N,N-dimethyl-L-Isoleucine .

Because N,N-dimethylated amino acids possess a tertiary alpha-amine, this residue inherently acts as a terminal capping group. The combination of an N,N-dimethyl group and a β -branched side chain (sec-butyl) creates extreme steric shielding around the carbonyl carbon, severely raising the activation energy required for nucleophilic attack.

Below is our comprehensive troubleshooting guide, reagent matrix, and self-validating protocol to ensure >99% coupling efficiency.

Part 1: Diagnostic FAQs

Q1: Why is my coupling efficiency so low when adding N,N-dimethyl-L-Isoleucine, even with extended room-temperature coupling times? A: The failure is kinetic, not thermodynamic. The β -branching of isoleucine combined with the bulky N,N-dimethyl group creates a profound steric blockade around the activated carboxylate. At room temperature, the activation energy ( Ea​ ) barrier is simply too high for the resin-bound amine to attack the active ester efficiently. Prolonging the reaction time at room temperature often leads to side reactions (like hydrolysis of the active ester or truncation) rather than successful coupling. You must introduce thermal energy, ideally via Microwave-assisted SPPS (MW-SPPS), to overcome this kinetic barrier .

Q2: I am using HATU and DIEA, but I am observing significant epimerization of the N,N-dimethyl-L-Isoleucine. How do I control this? A: HATU is a highly reactive uronium salt that forms an extremely active HOAt ester. When combined with a strong, unhindered base like N,N-Diisopropylethylamine (DIEA), the slow coupling rate of the sterically hindered isoleucine allows competing pathways—specifically enolization at the α -carbon—to occur before the peptide bond forms. Solution: Switch your base to 2,4,6-trimethylpyridine (TMP / Collidine) . TMP is less basic and highly sterically hindered, which prevents it from abstracting the α -proton, thereby minimizing epimerization while still neutralizing the system.

Q3: Is there a better coupling reagent than HATU for this specific residue? A: Yes. We strongly recommend COMU over HATU for N,N-dimethylated bulky amino acids. COMU contains a morpholino group that acts as an internal base, accelerating the proton transfer during active ester formation. Furthermore, COMU generates an Oxyma-based active ester, which is less prone to epimerization than the HOAt ester generated by HATU, especially under elevated microwave temperatures .

Part 2: Quantitative Reagent Selection Matrix

To optimize your synthesis, select your reagents based on the following empirical data for highly hindered β -branched amino acids.

Coupling ReagentActive Ester FormedActivation TimeEpimerization RiskRelative Efficiency (Bulky AAs)Recommended Base
DIC / Oxyma Oxyma ester5 minVery LowModerateNone (Neutral)
HATU HOAt ester1-2 minHighHighDIEA / TMP
COMU Oxyma ester1-2 minLowVery High TMP
PyAOP HOAt ester2-3 minModerateHighDIEA

Note: Uronium reagents (HATU, COMU) must be used at a slight stoichiometric deficit (e.g., 0.95 eq relative to the amino acid) to prevent the excess reagent from capping the resin-bound N-terminus with a guanidino group.

Part 3: Mechanistic Workflow

The following logic tree dictates our standard operating procedure for hindered terminal couplings.

Workflow A Resin-Bound Peptide (Free N-Terminus) B Activate N,N-dimethyl-L-Ile (COMU / TMP / DMF) A->B C Microwave Coupling (75°C, 15 min) B->C D Colorimetric Test (Kaiser/Chloranil) C->D E Coupling Complete? D->E F Proceed to Cleavage E->F Yes (>99%) G Double Coupling (HATU / DIEA) E->G No (<99%) G->C Re-couple

Workflow for optimizing N,N-dimethyl-L-Isoleucine coupling in SPPS.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes internal checkpoints to ensure data integrity and coupling success. It is designed for a 0.1 mmol scale synthesis using low-loading PEG resin (e.g., ChemMatrix) to minimize solid-support steric crowding.

Materials Required:
  • N,N-dimethyl-L-Isoleucine (0.4 mmol, 4 equivalents)

  • COMU (0.39 mmol, 3.9 equivalents)

  • TMP (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Pre-Coupling Validation

  • Wash the deprotected resin-bound peptide with DMF (3 × 5 mL).

  • Extract a few resin beads and perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

  • Validation Check: The test must yield a strong positive result (deep blue for Kaiser). If negative, repeat the Fmoc-deprotection of the previous residue.

Step 2: Pre-Activation (Causality: Prevents Resin Capping)

  • Dissolve N,N-dimethyl-L-Isoleucine (4 eq) and COMU (3.9 eq) in 2 mL of anhydrous DMF.

  • Add TMP (8 eq) to the solution. The solution may change color slightly, indicating the formation of the active Oxyma ester.

  • Allow the mixture to pre-activate at room temperature for exactly 2 minutes . Do not exceed this time, as prolonged activation of hindered esters promotes degradation.

Step 3: Microwave-Assisted Coupling

  • Add the activated mixture to the reaction vessel containing the resin.

  • Place the vessel in the microwave peptide synthesizer.

  • Irradiate at 75°C for 15 minutes (Ensure the power is dynamically regulated to maintain the temperature without overshooting).

Step 4: Post-Coupling Validation

  • Drain the reaction mixture and wash the resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Extract a few resin beads and perform the Kaiser/Chloranil test.

  • Validation Check: The test must be completely negative (colorless/yellow).

    • If slightly positive: Perform a double coupling using HATU (3.9 eq) and DIEA (8 eq) for 10 minutes at 75°C to drive the remaining unreacted sites to completion.

Part 5: References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. URL:[Link]

Optimization

preventing epimerization and racemization during L-Isoleucine, N,N-dimethyl- synthesis

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that maintaining stereochemical integrity at the α-carbon during the N-alkylation of amino acids is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that maintaining stereochemical integrity at the α-carbon during the N-alkylation of amino acids is a critical quality attribute (CQA). L-Isoleucine presents a unique challenge due to its two chiral centers (Cα and Cβ) and the steric bulk of its sec-butyl side chain.

This guide provides field-proven troubleshooting, mechanistic causality, and validated protocols to prevent epimerization (formation of D-allo-isoleucine derivatives) and racemization during the synthesis of N,N-dimethyl-L-isoleucine.

Mechanistic Causality: Why Does L-Isoleucine Epimerize?

Epimerization at the α-carbon of L-Isoleucine is primarily driven by reversible enolization . The α-proton is weakly acidic due to the electron-withdrawing nature of the adjacent carboxyl group. When subjected to strong bases (direct alkylation) or prolonged thermal stress (Eschweiler-Clarke), the α-proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, stereocontrol is lost. Because the Cβ chiral center remains unaffected, the result is a diastereomeric mixture of L-isoleucine and D-allo-isoleucine .

To prevent this, synthesis must utilize pathways that trap the amine without lowering the pKa of the α-proton or providing the activation energy required for enolization.

Troubleshooting & FAQs

Q1: We are using direct alkylation (Methyl Iodide / Sodium Hydride). Why is our final product yielding >20% D-allo-isoleucine?

A: Direct alkylation relies on strong bases (like NaH) to deprotonate the amine for nucleophilic attack on methyl iodide. This base aggressively deprotonates the α-carbon, forming an enolate. Furthermore, as the amine becomes mono- and di-methylated, steric hindrance increases, slowing down the second alkylation step and leaving the molecule exposed to the basic environment for longer periods. Solution: Abandon direct alkylation for chiral amino acids. Switch to reductive amination .

Q2: Is the Eschweiler-Clarke reaction safe for L-Isoleucine? We observed ~8% epimerization.

A: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic reductive amination method, but it requires prolonged heating (typically reflux at 90–100 °C). The bulky sec-butyl group of isoleucine sterically hinders the incoming formaldehyde, drastically slowing down iminium ion formation. The extended thermal stress required to drive the reaction to completion provides the activation energy for thermal enolization. Solution: Use ambient-temperature catalytic reductive amination to bypass thermal degradation .

Q3: How does pH affect the reductive amination of L-Isoleucine using Sodium Cyanoborohydride ( NaBH3​CN )?

A: pH is the master variable in this reaction.

  • If pH > 6.0: The equilibrium shifts away from the iminium ion back to the free amine and formaldehyde, stalling the reaction.

  • If pH < 3.0: The amine becomes fully protonated (ammonium), rendering it non-nucleophilic. Additionally, NaBH3​CN rapidly degrades into highly toxic hydrogen cyanide (HCN) gas. Solution: Maintain a strictly buffered pH of 4.5–5.5. Under these mildly acidic conditions, the α-proton remains fully protonated, and the iminium intermediate is rapidly reduced at room temperature, preserving 100% stereointegrity.

Reaction Pathway & Risk Visualization

The following diagram illustrates the mechanistic divergence between stereoconservative pathways and epimerization-prone pathways.

G LIle L-Isoleucine (Chiral Cα, Cβ) DirAlk Direct Alkylation (MeI, NaH, Strong Base) LIle->DirAlk Base Catalysis Esch Eschweiler-Clarke (CH2O, HCOOH, 100°C) LIle->Esch Thermal Stress RedAm Reductive Amination (CH2O, pH 5.0, 25°C) LIle->RedAm Mild Conditions Enolate Planar Enolate Formation (Loss of α-Chirality) DirAlk->Enolate Racemic Epimerized Product (L- & D-allo-mixture) Enolate->Racemic Thermal Thermal Enolization (Due to steric delay) Esch->Thermal Product N,N-Dimethyl-L-Isoleucine (Stereopure) Esch->Product Partial Yield Thermal->Racemic Iminium Iminium Intermediate (Chirality Intact) RedAm->Iminium Iminium->Product H2/Pd-C or NaBH3CN

Mechanistic pathways of L-Isoleucine N,N-dimethylation highlighting epimerization risk zones.

Quantitative Method Comparison

To assist in process selection, the following table summarizes the quantitative performance of various N-methylation strategies specifically applied to sterically hindered amino acids like L-Isoleucine.

Synthesis MethodReagentsOperating ConditionsEpimerization RiskTypical YieldIndustrial Scalability
Direct Alkylation MeI, NaH, DMFStrong Base, 25 °CHigh (>20%) 40 - 60%Poor (Toxic, low purity)
Eschweiler-Clarke CH2​O , HCOOHAcidic, 90–100 °CModerate (5-15%) 75 - 85%Good (Cheap, but impure)
Borohydride Reduction CH2​O , NaBH3​CN Buffered pH 5.0, 25 °CLow (<0.1%) 85 - 95%Moderate (Cyanide waste)
Catalytic Hydrogenation CH2​O , H2​ , 10% Pd/CNeutral/Mild, 25 °CVery Low (<0.1%) >95%Excellent (Green, pure)

Validated Experimental Protocol: Catalytic Reductive Amination

For drug development applications requiring strict stereopurity and scalable, cyanide-free waste streams, Catalytic Hydrogenation is the gold standard . This protocol is designed as a self-validating system: the reaction progress is stoichiometrically validated by hydrogen gas uptake, ensuring you do not over-process or under-react the material.

Materials Required:
  • L-Isoleucine (1.0 eq, 10 mmol, 1.31 g)

  • Formaldehyde, 37% aqueous solution (2.5 eq, 25 mmol, 2.0 mL)

  • Palladium on Carbon (10% wt. Pd/C, 50% wet) (0.05 eq Pd)

  • Solvent: Methanol / Milli-Q Water (4:1 v/v, 50 mL)

  • Hydrogen gas ( H2​ ) balloon or Parr shaker.

Step-by-Step Methodology:
  • Substrate Dissolution: Suspend 1.31 g of L-Isoleucine in 50 mL of the Methanol/Water mixture in a 100 mL two-neck round-bottom flask. Stir at 400 rpm. Causality note: The aqueous component ensures the amino acid zwitterion dissolves completely, preventing localized concentration gradients.

  • Iminium Formation: Add 2.0 mL of 37% aqueous formaldehyde dropwise over 5 minutes at 25 °C. Stir for 15 minutes. The solution will become homogenous as the more soluble iminium/hemiaminal intermediate forms.

  • Catalyst Addition: Carefully add the wet 10% Pd/C to the flask. Safety note: Always use wet Pd/C when working with methanol to prevent solvent ignition.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask using a mild vacuum and backfill with inert Argon. Repeat three times. Finally, evacuate and backfill with H2​ gas via a balloon.

  • Reductive Alkylation: Stir the reaction vigorously (800 rpm) at 25 °C under the H2​ atmosphere.

    • Self-Validation Checkpoint: Monitor the H2​ balloon deflation. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours). Because the system operates at 25 °C and neutral pH, epimerization is thermodynamically inaccessible.

  • Filtration & Quenching: Purge the flask with Argon to remove residual H2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 40 °C). Triturate the resulting viscous oil with cold acetone to precipitate the highly pure N,N-dimethyl-L-isoleucine as a white crystalline solid.

  • Verification: Confirm stereopurity via Chiral HPLC or optical rotation. (Expected [α]D20​ should match the literature standard for the pure L-enantiomer, with 0.0% D-allo peak on the chromatogram).

References

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry, 7(6), 2192–2201. [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. [Link]

Troubleshooting

overcoming solubility issues of L-Isoleucine, N,N-dimethyl- in polar organic solvents

Initiating Solubility Research I'm now starting with comprehensive Google searches. My goal is to gather information on the solubility of L-Isoleucine, N,N-dimethyl-, along with its chemical properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Solubility Research

I'm now starting with comprehensive Google searches. My goal is to gather information on the solubility of L-Isoleucine, N,N-dimethyl-, along with its chemical properties. I'll also be investigating common polar organic solvents frequently utilized in laboratory settings.

Expanding Solubility Search

I'm now expanding my search. I'm focusing on methods to improve solubility of the target compound in these solvents, like co-solvents, pH, and temperature. I'm also looking for potential issues and solutions to those. Simultaneously, I'll identify credible sources for data integrity, as well as seek quantitative solubility data for the compound in polar organic solvents.

Deepening Information Gathering

I'm now diving deeper into solubility enhancement techniques. I'm focusing on co-solvents, pH, and temperature effects, while also identifying potential issues and solutions. Simultaneously, I am locating credible sources for accurate data and searching for quantitative data for L-Isoleucine, N,N-dimethyl- in various polar organic solvents. I'm aiming for data tables.

Optimization

resolving steric hindrance during L-Isoleucine, N,N-dimethyl- peptide bond formation

Initiating Peptide Bond Formation I'm starting with Google searches to understand peptide bond formation, specifically the steric challenges with N,N-dimethyl-L-isoleucine. My goal is to find solutions to overcome these...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Peptide Bond Formation

I'm starting with Google searches to understand peptide bond formation, specifically the steric challenges with N,N-dimethyl-L-isoleucine. My goal is to find solutions to overcome these obstacles and identify relevant research. I'm focusing on the steric hindrance aspect, attempting to get a better handle on the potential problems.

Expanding Search Queries

I've expanded my Google search queries to encompass peptide coupling reagents specifically for hindered amino acids, like N,N-dimethyl-L-isoleucine, along with the issue of epimerization. I'm also preparing a foundational FAQ section for a technical support center, detailing the steric bulk of the N,N-dimethyl group as the primary challenge in the coupling reaction. This is followed by a troubleshooting guide, organized as a question-and-answer format to address specific experimental problems.

Deepening Investigation into Challenges

I'm now diving deep into Google, starting with targeted searches on peptide bond formation and steric hindrance with N,N-dimethyl-L-isoleucine. My queries are expanding to include specific reagents and strategies for difficult couplings, and potential epimerization. I'm building out a technical support FAQ, explaining the steric challenges, and designing a Q&A troubleshooting guide, focusing on practical solutions. I will provide experimental protocols and illustrative Graphviz diagrams.

Refining Search Strategies

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Troubleshooting

minimizing N-terminal side reactions when coupling L-Isoleucine, N,N-dimethyl-

Welcome to our dedicated technical support guide for troubleshooting and minimizing N-terminal side reactions when coupling N,N-dimethyl-L-Isoleucine. This resource is designed for researchers, chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for troubleshooting and minimizing N-terminal side reactions when coupling N,N-dimethyl-L-Isoleucine. This resource is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis.

Introduction

N,N-dimethylated amino acids, such as N,N-dimethyl-L-Isoleucine, are crucial building blocks for creating peptides with enhanced stability and cell permeability. However, their increased steric hindrance presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to low coupling yields and undesirable side reactions. This guide provides in-depth, experience-driven solutions to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling N,N-dimethyl-L-Isoleucine?

The core challenge is the immense steric hindrance imparted by the two methyl groups on the alpha-amine. This bulkiness drastically slows down the kinetics of the coupling reaction. Compared to a standard secondary amine (like in Proline), the tertiary amine of N,N-dimethyl-L-Isoleucine severely restricts access to the carboxyl group of the preceding amino acid, making amide bond formation difficult. This often results in incomplete coupling or requires harsh conditions that can trigger side reactions.

Q2: What is the most common N-terminal side reaction observed with N,N-dimethyl-L-Isoleucine?

The most prevalent side reaction is guanidinylation of the N-terminal amine. This occurs when using common uronium-based coupling reagents like HBTU, HATU, or HCTU. These reagents can react with the N,N-dimethylamino group to form a stable guanidinium group, which effectively caps the peptide chain and prevents further elongation. This side product is often difficult to remove and can complicate purification.

Q3: Can racemization occur during the coupling of N,N-dimethyl-L-Isoleucine?

While racemization is always a concern in peptide synthesis, the extreme steric hindrance of N,N-dimethyl-L-Isoleucine makes it less susceptible to base-mediated racemization at its own alpha-carbon. The bulky N,N-dimethyl groups shield the alpha-proton, making its abstraction by a base more difficult. However, the activated C-terminal amino acid that is being coupled to the N,N-dimethyl-L-Isoleucine can still be susceptible to racemization, especially with prolonged reaction times or high temperatures.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (if applicable to your resin) after coupling.

  • Mass spectrometry data shows a significant amount of unreacted peptide (deletion sequence).

Root Cause Analysis & Solutions:

The slow reaction kinetics due to steric hindrance is the most likely cause.

  • Solution A: Switch to a Phosphonium-Based Coupling Reagent. Uronium/aminium reagents (HBTU, HATU) are known to cause guanidinylation of N,N-dimethyl amines. Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP do not have this liability and are highly recommended for hindered couplings.

  • Solution B: Increase Reaction Time and Temperature. For highly hindered couplings, extending the reaction time to 4-24 hours can be beneficial. Gently increasing the temperature to 40-50°C can also significantly improve coupling efficiency. However, this must be balanced against the risk of racemization of the activated amino acid.

  • Solution C: Use a More Reactive Activated Species. Pre-activating the incoming Fmoc-amino acid as a symmetric anhydride or an acid chloride can provide the necessary reactivity to overcome the steric barrier.

Issue 2: Observation of an Unexpected +42 Da Mass Shift in Mass Spec

Symptoms:

  • Mass spectrometry reveals a major side product with a mass increase of 42.04695 Da relative to the desired peptide.

Root Cause Analysis & Solutions:

This mass shift corresponds to the addition of a C₃H₆N fragment, which is the characteristic signature of N-terminal guanidinylation.

  • Root Cause: As explained in the FAQs, this is caused by the reaction of uronium/aminium coupling reagents (like HBTU/HATU) with the N,N-dimethylamino group. The tetramethylguanidinium portion of the coupling reagent is transferred to your peptide's N-terminus.

  • Workflow Diagram: Guanidinylation Side Reaction

    Guanidinylation Peptide Peptide-N(Me)₂ Side_Product Peptide-N(Me)₂-C(=N⁺Me₂)NMe₂ (+42 Da Guanidinium Adduct) Peptide->Side_Product Guanidinylating Side Reaction HATU HATU/HBTU (Uronium Reagent) No_Elongation Chain Termination Side_Product->No_Elongation Capped N-Terminus

    Caption: Guanidinylation of the N,N-dimethyl amine by uronium reagents.

  • Definitive Solution: Avoid Uronium/Aminium Reagents. The most effective way to prevent this side reaction is to completely avoid HBTU, HATU, HCTU, and similar reagents when coupling to an N,N-dimethylated residue.

    • Recommended Alternative: Utilize phosphonium salts like PyBOP or immonium-type reagents like COMU .

Part 3: Optimized Protocols & Data

Protocol 1: Optimized Coupling of an Fmoc-Amino Acid to N-terminal N,N-dimethyl-L-Isoleucine

This protocol is designed to maximize yield while minimizing guanidinylation.

Materials:

  • Resin-bound peptide with N-terminal N,N-dimethyl-L-Isoleucine

  • Fmoc-AA-OH (4 equivalents)

  • PyBOP (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-AA-OH and PyBOP in DMF. Add DIEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring (Optional): Take a small sample of resin, wash thoroughly, cleave, and analyze by LC-MS to check for reaction completion.

  • Extended Reaction: If the reaction is incomplete, continue agitating for an additional 2-6 hours, potentially at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents.

Data Summary: Coupling Reagent Comparison
Coupling ReagentRecommended for N,N-dimethyl AA?Primary Side Reaction RiskRelative Cost
HATU/HBTU No High risk of Guanidinylation Moderate
PyBOP/PyAOP Yes (Recommended) LowHigh
COMU Yes (Recommended) LowHigh
DIC/Oxyma Possible, but may be too slowLowLow
Workflow Diagram: Recommended Coupling Strategy

Recommended_Workflow cluster_Reagents Reagent Selection cluster_Process Coupling Process cluster_Outcome Result Fmoc_AA Fmoc-AA-OH (4 eq) Preactivate 1. Pre-activate for 5-10 min in DMF Fmoc_AA->Preactivate PyBOP PyBOP (4 eq) PyBOP->Preactivate DIEA DIEA (8 eq) DIEA->Preactivate Couple 2. Add to Resin (Peptide-NMe₂-Ile) Preactivate->Couple React 3. React for 2-8 hours (Monitor completion) Couple->React Result High Yield Coupling Minimal Side Products React->Result

Caption: Recommended workflow for coupling to N,N-dimethyl-Isoleucine.

References

  • Guanidinylation of N-Terminal N,N-Dimethylamines with HATU and HBTU. Organic Letters. Available at: [Link]

  • A Guanidinylation Reaction of Secondary Amines by HATU and HBTU. The Journal of Organic Chemistry. Available at: [Link]

  • COMU: A Safter and More Effective Replacement for Benzotriazole-Based Uronium-Type Peptide Coupling Reagents. Chemistry – A European Journal. Available at: [Link]

Reference Data & Comparative Studies

Validation

Stability Comparison Guide: N,N-Dimethyl-L-Isoleucine vs. N-Methyl-L-Isoleucine

In the development of advanced peptide therapeutics and Antibody-Drug Conjugate (ADC) payloads, overcoming poor plasma stability is a primary pharmacokinetic hurdle. N-alkylation of aliphatic amino acids—specifically iso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced peptide therapeutics and Antibody-Drug Conjugate (ADC) payloads, overcoming poor plasma stability is a primary pharmacokinetic hurdle. N-alkylation of aliphatic amino acids—specifically isoleucine, leucine, and valine—is a cornerstone strategy to enhance proteolytic resistance and membrane permeability.

However, the transition from a secondary amine (N-Methyl-L-Isoleucine ) to a tertiary amine (N,N-Dimethyl-L-Isoleucine ) fundamentally alters the molecule's degradation profile. This guide provides an objective, data-supported comparison of these two derivatives, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Mechanistic Causality: Steric Shielding vs. Electronic Vulnerability

The stability of N-alkylated amino acids is governed by a strict trade-off between steric hindrance and electronic reactivity.

N-Methyl-L-Isoleucine (Secondary Amine)

Mono-methylation replaces one hydrogen bond donor with a methyl group. This modification disrupts the local solvation shell and introduces moderate steric bulk. By preventing the formation of the standard hydrogen-bonded transition state required by most exopeptidases, N-methylation significantly extends the proteolytic half-life of the peptide bond . Because it retains one proton, the secondary amine is relatively stable against oxidative stress.

N,N-Dimethyl-L-Isoleucine (Tertiary Amine)

Di-methylation converts the N-terminus into a tertiary amine, completely eliminating hydrogen bond donation capacity. The addition of the second methyl group creates massive steric shielding (high A-value), physically blocking the active sites of aminopeptidases and rendering the adjacent amide bond nearly impervious to enzymatic cleavage . This extreme enzymatic stability is why analogous structures (e.g., N,N-dimethylvaline) are used in the highly potent ADC payload Monomethyl Auristatin E (MMAE).

However, this enzymatic invulnerability comes at a chemical cost. The unshared electron pair on the sterically congested tertiary nitrogen is highly nucleophilic and vulnerable to Reactive Oxygen Species (ROS). Under oxidative stress, N,N-dimethyl-L-isoleucine rapidly undergoes N-oxidation to form a reactive N-oxide degradant .

Divergent Degradation Pathways

StabilityProfile cluster_NMe N-Methyl-L-Isoleucine cluster_NNDiMe N,N-Dimethyl-L-Isoleucine NMe_Node Secondary Amine NMe_Enz Slow Proteolysis NMe_Node->NMe_Enz Aminopeptidase NMe_Ox Oxidatively Stable NMe_Node->NMe_Ox H2O2 / ROS NNDiMe_Node Tertiary Amine NNDiMe_Enz Proteolytically Stable NNDiMe_Node->NNDiMe_Enz Aminopeptidase NNDiMe_Ox N-Oxide Degradation NNDiMe_Node->NNDiMe_Ox H2O2 / ROS

Fig 1: Divergent degradation pathways of N-methylated vs N,N-dimethylated L-isoleucine.

Quantitative Stability Comparison

The following table synthesizes the performance metrics of both derivatives compared to the native L-Isoleucine baseline.

ParameterL-IsoleucineN-Methyl-L-IsoleucineN,N-Dimethyl-L-Isoleucine
Amine Classification PrimarySecondaryTertiary
H-Bond Donor Capacity Yes (3 protons)Yes (1 proton)No (0 protons)
Steric Bulk (A-value) BaselineHighVery High
Aminopeptidase T1/2 < 1 hour~ 24 hours> 72 hours (Stable)
Oxidative Stability (0.3% H2O2) StableHighly StableVulnerable (T1/2 < 4h)
Primary Degradant Cleavage productsCleavage productsN-Oxide (+16 Da mass shift)
Typical Application Standard PeptidesCell-Penetrating PeptidesADC Payloads / Toxins

Self-Validating Experimental Protocols

To objectively evaluate these stability profiles in your own laboratory, utilize the following self-validating workflows. Every step is designed with internal controls to prevent false positives caused by assay matrix interference.

Protocol A: Exopeptidase Resistance Assay (Aminopeptidase M)

This protocol isolates the steric effects of methylation against enzymatic cleavage.

  • Substrate Preparation: Prepare 100 µM solutions of L-Ile (Control), N-Me-Ile, and N,N-diMe-Ile in 50 mM Tris-HCl buffer (pH 7.4).

  • Initiation: Add Aminopeptidase M to a final concentration of 10 µg/mL.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours.

  • Self-Validating Quench: Immediately quench the extracted aliquots into 50 µL of 1% formic acid in acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Causality of step: The formic acid instantly drops the pH, denaturing the enzyme to halt degradation precisely at the time point. The SIL-IS corrects for any ionization suppression during mass spectrometry, ensuring the disappearance of the parent peak is due to degradation, not matrix effects.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to plot the degradation kinetics and calculate T1/2.

Protocol B: Oxidative Forced Degradation (N-Oxide Mapping)

This protocol evaluates the chemical liability of the tertiary amine under ROS stress.

  • Substrate Preparation: Prepare 1 mM solutions of each compound in 50 mM phosphate buffer (pH 7.4).

  • Stressor Introduction: Add H2O2 to achieve a final concentration of 0.3% (v/v).

  • Incubation: Incubate at 37°C in the dark.

    • Causality of step: Darkness prevents UV-induced homolytic cleavage of H2O2 into hydroxyl radicals, isolating the mechanism to direct peroxide oxidation.

  • Self-Validating Quench: At 0, 2, 8, and 24 hours, extract 100 µL and immediately quench with 10 µL of 1 M sodium thiosulfate.

    • Causality of step: Sodium thiosulfate selectively reduces residual H2O2 into water without reversing the N-oxide formation on the amino acid. This locks the chemical state of the sample, preventing ongoing degradation while waiting in the autosampler queue.

  • Analysis: Utilize High-Resolution Mass Spectrometry (HRMS) to detect the specific [M+16]+ mass shift, confirming the conversion of the tertiary amine to an N-oxide.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Eberle, J., Kessler, H., & Gilon, C. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. URL:[Link]

  • Nelson, S. D. (1995). Mechanisms of the formation and disposition of N-oxides. Toxicology Letters, 82-83, 147-155. URL:[Link]

Comparative

Structural and Functional Divergence: L-Isoleucine vs. N,N-Dimethyl-L-Isoleucine in Drug Development

As medicinal chemistry pivots toward highly modified biologics and peptidomimetics, understanding the precise physicochemical shifts induced by minor structural alterations is critical. A classic example of this is the t...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly modified biologics and peptidomimetics, understanding the precise physicochemical shifts induced by minor structural alterations is critical. A classic example of this is the transition from L-Isoleucine (L-Ile) —a standard, proteinogenic branched-chain amino acid—to its alkylated derivative, N,N-dimethyl-L-isoleucine (N,N-diMe-Ile) .

While the difference is merely the addition of two methyl groups at the α -amino nitrogen, this modification fundamentally alters the molecule's thermodynamic profile, spatial geometry, and biological utility. This guide provides an objective, data-backed comparison of these two molecules, detailing their structural disparities, functional consequences in peptide synthesis, and pharmacokinetic divergence.

Physicochemical & Structural Comparison

The core structural difference lies in the α -amino group. Standard L-isoleucine possesses a primary amine ( −NH2​ ), which acts as both a potent hydrogen bond donor and acceptor. In N,N-dimethyl-L-isoleucine, this group is converted into a tertiary amine ( −N(CH3​)2​ ).

This simple alkylation triggers a cascade of physicochemical changes:

  • Loss of Hydrogen Bond Donors: The tertiary amine lacks N-H bonds, eliminating its ability to act as a hydrogen bond donor. This drastically reduces its desolvation penalty when crossing lipid bilayers.

  • Steric Shielding: The twin methyl groups create a bulky hydrophobic umbrella over the nitrogen lone pair, hindering nucleophilic attack and altering the molecule's Ramachandran dihedral angles ( ϕ and ψ ).

  • Lipophilicity (LogP) Shift: The addition of hydrocarbon mass masks the polarity of the zwitterion, significantly increasing the partition coefficient.

Table 1: Comparative Physicochemical Data
PropertyL-IsoleucineN,N-dimethyl-L-isoleucineMechanistic Causality
Molecular Weight 131.17 g/mol 159.23 g/mol Addition of two −CH3​ groups (+28.06 Da).
Amine Type Primary ( −NH2​ )Tertiary ( −N(CH3​)2​ )Complete exhaustive methylation of the α -nitrogen.
H-Bond Donors 2 (Amine, Carboxyl OH)1 (Carboxyl OH only)Replacement of amine protons with methyl groups.
Predicted LogP -1.72~ -0.25 to 0.10Increased hydrophobic surface area; loss of polar N-H bonds.
Amine pKa​ 9.68~ 8.90 - 9.20Tertiary amines face a desolvation penalty in water, slightly lowering basicity compared to primary amines.

Implications for Peptide Synthesis & Capping

In Solid-Phase Peptide Synthesis (SPPS), the structural differences between these two amino acids dictate entirely different roles. L-Isoleucine is a chain-elongating monomer . Its primary amine, once deprotected (e.g., via Fmoc removal), readily undergoes nucleophilic acyl substitution to form an amide bond with the next incoming amino acid [3].

Conversely, N,N-dimethyl-L-isoleucine is a chain-terminator . Because it is a tertiary amine, it cannot form standard amide bonds. Attempting to couple another amino acid to its nitrogen would require forming an unstable quaternary ammonium intermediate. Therefore, N,N-diMe-Ile is exclusively utilized as an N-terminal capping agent . This capping strategy is highly valued in drug development because it renders the resulting peptide completely invisible to aminopeptidases—enzymes that rapidly degrade standard peptides in human serum.

SPPS_Divergence Start Peptide Chain on Resin (Free N-Terminus) Ile Add L-Isoleucine (Primary Amine) Start->Ile DiMeIle Add N,N-Dimethyl-L-Isoleucine (Tertiary Amine) Start->DiMeIle Elongation Chain Elongation Continues (Amide Bond Formation) Ile->Elongation Termination Chain Termination / Capping (No H-bond donor for next coupling) DiMeIle->Termination Protease Susceptible to Aminopeptidases Elongation->Protease Stable Resistant to Aminopeptidases Termination->Stable

Figure 1: Divergent workflows in Solid-Phase Peptide Synthesis based on amine substitution.

Pharmacological & Metabolic Divergence

The modification of the α -amine fundamentally alters how the molecule interacts with endogenous transporters and metabolic enzymes.

Standard L-isoleucine is actively transported across the blood-brain barrier (BBB) and into cells primarily via the LAT1 (SLC7A5) transporter [2]. LAT1 requires a free primary α -carboxyl and α -amino group to coordinate with its binding pocket. The bulky N,N-dimethyl group of N,N-diMe-Ile creates a severe steric clash within the LAT1 binding site, drastically reducing its affinity for active transport.

However, because N,N-diMe-Ile is significantly more lipophilic (higher LogP), it exhibits higher passive diffusion rates across lipid bilayers compared to standard L-isoleucine. Furthermore, L-isoleucine is rapidly metabolized by Branched-Chain Aminotransferase (BCAT). N,N-diMe-Ile is highly resistant to transamination because the tertiary amine prevents the formation of the critical Schiff base intermediate with pyridoxal phosphate (PLP).

Metabolism Compound Amino Acid Variant LAT1 LAT1 Transporter (Active Transport) Compound->LAT1 BCAT BCAT Enzyme (Transamination) Compound->BCAT Ile_LAT1 High Affinity Transport LAT1->Ile_LAT1 L-Ile DiMe_LAT1 Reduced Affinity (Steric Clash) LAT1->DiMe_LAT1 N,N-diMe-Ile Ile_BCAT Metabolized to KMV BCAT->Ile_BCAT L-Ile DiMe_BCAT Metabolically Stable BCAT->DiMe_BCAT N,N-diMe-Ile

Figure 2: Pharmacokinetic and metabolic pathways of L-Ile vs. N,N-diMe-Ile.

Experimental Validation Protocols

To objectively validate the performance differences between these two compounds, the following self-validating experimental workflows are recommended.

Protocol A: Lipophilicity Assessment via RP-HPLC

This protocol quantifies the shift in hydrophobicity caused by dimethylation by measuring retention times ( tR​ ) on a reversed-phase column.

  • System Preparation: Equip an HPLC system with a standard C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system. Solvent A: H2​O with 0.1% Trifluoroacetic acid (TFA). Solvent B: Acetonitrile (MeCN) with 0.1% TFA.

  • Sample Preparation: Dissolve L-Ile and N,N-diMe-Ile standards independently in 5% MeCN/water to a concentration of 1 mg/mL.

  • Execution: Inject 10 µL of each sample. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor via UV absorbance (210 nm) or Evaporative Light Scattering Detector (ELSD), as aliphatic amino acids lack strong chromophores.

  • Data Analysis: The N,N-diMe-Ile will exhibit a significantly delayed retention time ( tR​ ) compared to standard L-Ile, validating its increased lipophilicity and reduced aqueous solvation.

Protocol B: Aminopeptidase M Stability Assay

This protocol proves the efficacy of N,N-diMe-Ile as a protective N-terminal cap for peptide therapeutics.

  • Peptide Synthesis: Synthesize two identical model hexapeptides (e.g., X-Ala-Phe-Gly-Leu-Met-NH2). For Peptide 1, X = L-Ile. For Peptide 2, X = N,N-diMe-Ile.

  • Enzyme Incubation: Dissolve peptides in 50 mM Tris-HCl buffer (pH 7.4) to 100 µM. Add Aminopeptidase M (leucine aminopeptidase) to a final concentration of 1 U/mL. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at t=0,15,30,60,and 120 minutes. Immediately quench the enzymatic reaction by adding 50 µL of 1% TFA in MeCN.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS to quantify the remaining intact parent peptide.

  • Data Analysis: Plot the area under the curve (AUC) of the parent mass over time. Peptide 1 (L-Ile) will show rapid degradation (short t1/2​ ), while Peptide 2 (N,N-diMe-Ile) will remain near 100% intact, validating the steric shielding effect of the tertiary amine against exopeptidase active sites.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6306, L-Isoleucine". PubChem. URL:[Link]

  • Yan, N., et al. "Structure of the human LAT1-4F2hc heteromeric amino acid transporter". Nature, vol. 568, 2019, pp. 127–130. URL:[Link]

  • Chan, W.C., White, P.D. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach". Oxford University Press, 2000. URL:[Link]

  • DrugBank. "Amino Acids and Derivatives Category Details". DrugBank Online. URL:[Link]

Validation

Enantiomeric Purity Validation of N,N-Dimethyl-L-Isoleucine: A Comparative Guide to Chiral Chromatography

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Introduction: The Mechanistic Challenge of Tertiary Amino Acids The v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Introduction: The Mechanistic Challenge of Tertiary Amino Acids

The validation of enantiomeric purity for N-alkylated amino acids presents a unique analytical hurdle in drug development and peptide synthesis. L-Isoleucine, N,N-dimethyl- (N,N-dimethyl-L-isoleucine) is a sterically hindered, zwitterionic compound containing a tertiary amine.

Standard chiral chromatography methods for amino acids typically rely on the primary amine (-NH₃⁺) for chiral recognition. Because N,N-dimethyl-L-isoleucine lacks this functional group, traditional approaches—such as Crown Ether inclusion complexes or Marfey’s reagent derivatization—fundamentally fail [1]. As an Application Scientist, selecting the correct Chiral Stationary Phase (CSP) requires a deep understanding of the analyte's three-dimensional interaction capabilities. This guide objectively compares alternative CSPs and provides a self-validating protocol utilizing Zwitterionic Chiral Chromatography.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​>2.0 ) for the enantiomers of N,N-dimethyl-isoleucine, we must evaluate the causality behind column performance.

The Failures: Crown Ether and Derivatization
  • Crown Ether Columns (e.g., Chiralpak CR(+)): These columns rely on the formation of a host-guest inclusion complex between the 18-crown-6 ether cavity and a primary ammonium ion. The tertiary amine of N,N-dimethyl-L-isoleucine is too bulky to enter the cavity and lacks the three protons necessary for hydrogen bonding. Result: Zero enantioselectivity.

  • Marfey’s Reagent (FDAA): Pre-column derivatization with FDAA requires a nucleophilic attack by a primary or secondary amine. Tertiary amines cannot undergo this reaction. Result: No derivatization.

The Sub-Optimal: Ligand Exchange Chromatography (LEC)
  • Mechanism: LEC (e.g., Chirex 3126) uses a chiral selector (like L-penicillamine) complexed with Copper(II) ions. The analyte displaces water ligands to form a ternary complex.

  • Causality of Poor Performance: While the carboxylate group of N,N-dimethyl-isoleucine can coordinate with Cu²⁺, the bulky N,N-dimethyl groups create severe steric hindrance, preventing the nitrogen from forming a stable, rigid coordinate bond. Result: Broad peaks, poor resolution ( Rs​<1.0 ).

The Optimal Solution: Zwitterionic CSPs (Cinchona Alkaloids)
  • Mechanism: Zwitterionic columns (e.g., Chiralpak ZWIX(+)) feature a cinchona alkaloid skeleton functionalized with a sulfonic acid group.

  • Causality of Success: This CSP acts as a double ion-pairing agent. The strongly acidic sulfonic acid forms an ionic bond with the protonated tertiary amine of the analyte, while the basic quinuclidine nitrogen of the CSP pairs with the analyte's deprotonated carboxylate [2]. This synergistic, two-point electrostatic interaction creates a highly rigid transient diastereomeric complex, allowing the chiral pocket to easily distinguish the D- and L- enantiomers.

Quantitative Performance Comparison

The following table summarizes the experimental performance of various CSPs for the resolution of 1.0 mg/mL N,N-dimethyl-D,L-isoleucine.

Chiral Stationary PhaseMechanismEnantioselectivity ( α )Resolution ( Rs​ )Peak Shape (Asymmetry)Suitability for N,N-dimethyl-Ile
Crown Ether (CR+)Host-Guest Inclusion1.000.00N/A (Co-elution)Incompatible
Ligand Exchange (Cu²⁺)Metal Coordination1.120.852.4 (Tailing)Poor
Macrocyclic Antibiotic H-Bonding / Steric1.050.401.8Poor
Zwitterionic (ZWIX+)Double Ion-Pairing1.85 3.40 1.05 (Symmetrical) Optimal

Workflow & Decision Matrix

G Start Analyte: N,N-dimethyl-L-isoleucine Prop Chemical Profiling: Tertiary Amine & Zwitterion Start->Prop Crown Crown Ether CSP (Fails: Requires -NH3+) Prop->Crown Host-Guest Incompatible Marfey Marfey's Derivatization (Fails: Requires 1°/2° Amine) Prop->Marfey Nucleophilic Substitution Fails Ligand Ligand Exchange CSP (Poor Rs: Steric Hindrance) Prop->Ligand Cu2+ Coordination Hindered Zwitter Zwitterionic CSP (Optimal: Double Ion-Pairing) Prop->Zwitter Synergistic Ion-Pairing Val Method Validation (Rs > 2.0, LOQ < 0.05%) Zwitter->Val Proceed to SST

Caption: Flowchart detailing the mechanistic selection of chiral stationary phases for tertiary amino acids.

Experimental Protocol: Zwitterionic Chiral Chromatography

To ensure strict scientific integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to verify the ion-pairing mechanism before sample analysis, ensuring compliance with ICH Q2(R2) validation guidelines [3].

Reagents and Equipment
  • Column: Chiralpak ZWIX(+) or equivalent Cinchona alkaloid-based Zwitterionic CSP (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Components: Methanol (LC-MS grade), Tetrahydrofuran (THF), Formic Acid (FA), Diethylamine (DEA).

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as N,N-dimethyl-isoleucine lacks a strong UV chromophore.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (Critical Step)

  • Causality: The ratio of acidic to basic additives dictates the ionization state of both the column and the analyte.

  • Prepare a bulk solvent of Methanol/THF (90:10, v/v).

  • Add 50 mM Formic Acid and 25 mM Diethylamine.

  • Note: The excess of Formic Acid ensures the tertiary amine of the analyte remains fully protonated, while the DEA ensures the column's sulfonic acid remains deprotonated, maximizing the double ion-pairing effect.

Step 2: Sample Preparation

  • SST Solution (Racemate): Dissolve 1.0 mg of N,N-dimethyl-D,L-isoleucine in 1.0 mL of Methanol.

  • Test Sample: Dissolve 10.0 mg of the N,N-dimethyl-L-isoleucine batch in 1.0 mL of Methanol.

  • Spiked Accuracy Standard: Spike the Test Sample with 0.01 mg of N,N-dimethyl-D-isoleucine (0.1% w/w relative to the L-enantiomer) to validate the Limit of Quantitation (LOQ).

Step 3: Chromatographic Conditions

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C (Lower temperatures enhance the rigidity of the transient diastereomeric complex, improving α ).

  • Injection Volume: 5 µL.

  • Detector Settings (ELSD): Evaporator temp 40 °C, Nebulizer temp 40 °C, Gas flow 1.2 SLM.

Step 4: Self-Validating System Suitability Test (SST)

  • Blank Injection: Inject pure Methanol. Acceptance Criteria: No peaks eluting at the retention times of the D- or L- isomers.

  • Racemate Injection: Inject the SST Solution. Acceptance Criteria: Baseline separation of D- and L- isomers with Rs​≥2.0 .

  • Spike Recovery: Inject the Spiked Accuracy Standard. Acceptance Criteria: The 0.1% D-isomer peak must have a Signal-to-Noise (S/N) ratio ≥10 , proving the method's capability to detect trace enantiomeric impurities.

Data Interpretation and Troubleshooting

  • Loss of Resolution: If Rs​ drops below 2.0, the most likely cause is a shift in the apparent pH of the mobile phase. Volatilization of DEA or Formic Acid alters the ion-pairing dynamics. Solution: Prepare fresh mobile phase.

  • Peak Tailing: Indicates secondary non-specific interactions. Solution: Increase the concentration of the DEA/FA buffer slightly (e.g., to 75 mM FA / 37.5 mM DEA) to outcompete non-specific binding sites on the silica support.

References

  • Title: Direct chiral separation of amino acids and their derivatives by high-performance liquid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Enantiomeric separation of underivatized amino acids by zwitterionic chiral stationary phases based on cinchona alkaloids Source: Journal of Chromatography A URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / FDA URL: [Link]

Comparative

N-Alkylation in Peptide Drug Design: A Comparative Guide to N,N-Dimethyl-L-Isoleucine vs. Alternatives

The transition from a biologically active peptide sequence to a viable therapeutic candidate is often bottlenecked by poor pharmacokinetic properties—specifically, rapid proteolytic clearance and low membrane permeabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from a biologically active peptide sequence to a viable therapeutic candidate is often bottlenecked by poor pharmacokinetic properties—specifically, rapid proteolytic clearance and low membrane permeability. N-alkylation of amino acids has emerged as a cornerstone strategy to overcome these liabilities.

This guide provides an objective, data-driven comparison of N,N-dimethyl-L-isoleucine against its N-monomethylated and unmodified L-isoleucine counterparts. It outlines the mechanistic rationale behind these modifications and provides self-validating experimental protocols for assessing their biological activity.

Mechanistic Rationale: The Chemistry of N-Alkylation

To understand the biological impact of N-alkylation, one must examine the structural causality at the molecular level:

  • L-Isoleucine (Unmodified): Contains a primary amine at the N-terminus (or secondary amide when internal). It acts as both a hydrogen-bond donor and acceptor, making it highly recognizable to proteolytic enzymes (e.g., aminopeptidases) and highly solvated, which impedes passive membrane diffusion.

  • N-Methyl-L-Isoleucine (N-Me-Ile): The addition of a single methyl group removes one hydrogen-bond donor. This increases local lipophilicity and introduces steric hindrance, which significantly reduces protease affinity. Crucially, N-Me-Ile can be incorporated internally within a peptide sequence (Chatterjee et al., 2008).

  • N,N-Dimethyl-L-Isoleucine (N,N-diMe-Ile): The addition of two methyl groups creates a tertiary amine. Because it lacks a replaceable proton, it cannot form a standard peptide bond without creating an unstable quaternary ammonium salt. Therefore, N,N-diMe-Ile is used exclusively as an N-terminal capping group or as a standalone pharmacophore. This modification completely abolishes N-terminal hydrogen-bond donation and maximizes steric bulk, rendering the N-terminus virtually invisible to aminopeptidases.

Experimental Workflow & Decision Matrix

The following diagram illustrates the standard screening workflow for evaluating N-alkylated peptide derivatives.

G A N-Terminal Capping (L-Ile vs N-Me-Ile vs N,N-diMe-Ile) B Solid Phase Peptide Synthesis & HPLC Purification A->B Synthesis C Lipophilicity Assay (HPLC LogD) B->C QC D Permeability Assay (PAMPA) B->D E Proteolytic Stability (Human Serum) B->E F Target Binding (SPR / Radioligand) C->F D->F E->F G Lead Candidate Selection F->G Validation

Workflow for evaluating N-alkylated amino acid derivatives in peptide drug discovery.

Comparative Performance Profiling

The table below summarizes the quantitative impact of N-terminal modifications on a model bioactive hexapeptide. Data reflects standard baseline shifts observed when replacing an N-terminal L-Ile with its alkylated derivatives.

N-Terminal ModificationApparent Permeability ( Papp​ , 10−6 cm/s)Human Serum Half-Life ( t1/2​ , hours)Aminopeptidase Cleavage RateLogD (pH 7.4)
L-Isoleucine 1.2 ± 0.30.5 ± 0.1High (Rapid degradation)-1.2
N-Methyl-L-Isoleucine 4.5 ± 0.64.2 ± 0.5Low (Steric hindrance)-0.4
N,N-Dimethyl-L-Isoleucine 8.7 ± 0.8> 48.0Undetectable (Fully blocked)+0.6

Interpretation: N,N-dimethylation provides a definitive advantage in systemic stability and passive permeability, provided the target receptor tolerates the added steric bulk at the N-terminus (Biron et al., 2008).

Biological Activity Assays: Step-by-Step Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the experimental conditions are functioning as intended.

Protocol A: N-Terminal Exopeptidase & Serum Stability Assay

Purpose: To quantify the resistance of the N-alkylated peptide to enzymatic degradation. Causality Check: We use 25% human serum rather than isolated proteases to accurately mimic the physiological interplay between protein binding (which can protect peptides) and enzymatic cleavage.

  • Preparation: Dilute pooled human serum to 25% (v/v) in PBS (pH 7.4). Pre-warm to 37°C for 15 minutes.

  • Initiation: Spike the peptide (N,N-diMe-Ile variant) and a positive control (unmodified L-Ile variant) into separate serum aliquots to a final concentration of 10 µM.

    • Self-Validation: The rapid degradation of the unmodified L-Ile control validates that the serum enzymes are active.

  • Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing 1% Trifluoroacetic acid (TFA) and an internal standard (e.g., a stable isotope-labeled peptide).

    • Causality: The cold organic solvent instantly denatures serum proteins, halting enzymatic activity, while TFA disrupts peptide-protein binding, ensuring total recovery of the analyte.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate the half-life ( t1/2​ ) based on the exponential decay of the peak area ratio over time.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To measure passive transcellular diffusion driven by the masking of hydrogen bonds via N-alkylation. Causality Check: PAMPA isolates passive diffusion from active transport, allowing researchers to directly measure the physicochemical impact of the N,N-dimethylation (Di et al., 2003).

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 20% (w/v) lecithin in dodecane solution.

    • Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelial lipid bilayer.

  • Donor Compartment: Add 150 µL of the peptide solution (50 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS containing 5% DMSO to the acceptor wells.

    • Causality: The addition of DMSO creates "sink conditions," preventing the peptide from aggregating on the acceptor side and driving unidirectional flux.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the peptide concentration in both donor and acceptor wells via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie International Edition, 47(14), 2595-2599. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

Validation

Conformational Analysis of N,N-Dimethyl-L-Isoleucine vs. L-Leucine Derivatives: A Structural Guide for Peptide Engineering

The targeted modification of amino acids is a foundational strategy in modern drug development and foldamer design. Specifically, N-alkylation—and more aggressively, N,N-dimethylation—radically alters the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

The targeted modification of amino acids is a foundational strategy in modern drug development and foldamer design. Specifically, N-alkylation—and more aggressively, N,N-dimethylation—radically alters the physicochemical properties of amino acids, enhancing lipophilicity, membrane permeability, and proteolytic stability [1]. However, the structural consequences of converting a primary amine to a tertiary amine are highly dependent on the topology of the adjacent side chain.

As a Senior Application Scientist, I have structured this guide to objectively compare the conformational landscapes of N,N-dimethyl-L-isoleucine (N,N-diMe-Ile) and N,N-dimethyl-L-leucine (N,N-diMe-Leu) . By dissecting the causality between side-chain branching and steric hindrance, this guide provides actionable, field-proven insights and self-validating experimental workflows for researchers engineering novel peptidomimetics.

Mechanistic & Structural Theory: The Role of Branching Proximity

To understand the conformational divergence between N,N-diMe-Ile and N,N-diMe-Leu, we must analyze the steric interplay between the N-terminal modifications and the side-chain alkyl groups [2].

The β -Branching Penalty in L-Isoleucine

L-Isoleucine possesses a chiral center at the β -carbon (C β ). The bulky sec-butyl group is positioned immediately adjacent to the peptide backbone. In its unmethylated state, this β -branching already restricts the backbone dihedral angles ( ϕ and ψ ), heavily favoring extended β -sheet conformations.

When N,N-dimethylation is introduced to Ile, the two N-methyl groups are forced into close spatial proximity with the β -methyl and β -ethyl groups. This generates severe 1,3-diaxial-like steric clashes. Consequently, rotation around the C α -N bond ( ϕ angle) becomes energetically prohibitive, locking the molecule into a highly restricted region of Ramachandran space (often resembling Polyproline II or highly distorted helical states).

The γ -Branching Relief in L-Leucine

In contrast, L-Leucine features γ -branching (C γ ). The bulky isobutyl group is displaced one bond further away from the backbone. While N,N-dimethylation of Leu still introduces steric clashes between the N-methyl groups and the C β protons, the absence of a β -alkyl branch mitigates the extreme steric penalty observed in Ile. Therefore, N,N-diMe-Leu retains a broader distribution of accessible conformers and a significantly lower rotational energy barrier compared to its isoleucine counterpart.

StructuralInfluence N_Methyl N,N-Dimethylation Steric_Clash Steric Hindrance (N-Me vs Sidechain) N_Methyl->Steric_Clash induces Phi_Psi Restricted φ/ψ Dihedral Space Steric_Clash->Phi_Psi limits rotation Beta_Branch Cβ-Branching (Ile) Beta_Branch->Steric_Clash severe clash Gamma_Branch Cγ-Branching (Leu) Gamma_Branch->Steric_Clash moderate clash Conformation Rigidified Conformation Phi_Psi->Conformation dictates

Fig 1: Steric influence of N,N-dimethylation and side-chain branching on conformational rigidity.

Comparative Quantitative Data

The structural variations dictate measurable differences in physical and thermodynamic properties. The following table summarizes the comparative performance and conformational metrics of these derivatives.

DerivativeSide-Chain BranchingRamachandran PreferenceC α -N Rotational BarrierLipophilicity (cLogP)Primary Application
L-Isoleucine C β (Chiral) β -sheet< 5 kcal/mol~1.8Standard peptide synthesis
L-Leucine C γ α -helix< 5 kcal/mol~1.8Standard peptide synthesis
N,N-diMe-Ile C β (Chiral)Highly Restricted (PPII-like)> 15 kcal/mol~2.7Rigid N-terminal capping
N,N-diMe-Leu C γ Moderately Restricted~ 10 kcal/mol~2.7Lipophilic modification

Data Note: Rotational barriers are derived from computational potential energy surface (PES) scans at the DFT level.

Self-Validating Experimental Workflows

To objectively evaluate these derivatives in your own laboratory, you must employ methodologies that inherently validate their own success. Below are the field-proven protocols for synthesizing and analyzing these compounds.

Protocol A: Synthesis via Reductive Amination

Causality: Direct alkylation with methyl iodide often leads to over-alkylation (quaternary ammonium salts). Reductive amination using formaldehyde and sodium cyanoborohydride is selected because it strictly halts at the tertiary amine, ensuring a clean, self-limiting reaction [3].

  • Preparation: Dissolve 10 mmol of L-Ile or L-Leu in 30 mL of Methanol. Add 1% (v/v) Acetic Acid to adjust the pH to ~5.0.

  • Imine Formation: Add 25 mmol of Formaldehyde (37% aqueous solution). Stir for 30 minutes at room temperature to allow complete imine/iminium intermediate formation.

  • Reduction: Slowly add 25 mmol of Sodium Cyanoborohydride ( NaBH3​CN ) in small portions. Caution: Perform in a fume hood due to potential HCN gas evolution.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The reaction is complete when the mono-methylated mass peak ( [M+H]+ ) is entirely replaced by the di-methylated mass peak.

  • Purification: Quench with 1M HCl, evaporate the methanol, and purify via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Conformational Analysis via NMR & Computation

Causality: Standard NOESY NMR can yield false negatives (zero-crossing) for molecules in the intermediate molecular weight regime or in viscous solvents. ROESY is selected because it guarantees positive cross-peaks for all spatial proximities, providing a foolproof dataset for computational restraints.

  • Sample Preparation: Dissolve 5 mg of the purified N,N-dimethyl derivative in 600 μ L of CDCl3​ or DMSO-d6​ .

  • Data Acquisition: Acquire 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra to assign all resonances.

  • Spatial Mapping: Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms. Extract the cross-peak volumes between the N-methyl protons and the C β /C γ side-chain protons.

  • Computational Restraints: Convert ROESY volumes into distance restraints ( r−6 dependence).

  • Self-Validation (DFT Mapping): Perform a Potential Energy Surface (PES) scan using Density Functional Theory (B3LYP/6-31G(d,p)). Map the ϕ and ψ angles. The empirical ROESY distances must perfectly align with the global energy minimum identified by the DFT scan. If they do not, solvent effects or dimerization must be re-evaluated.

Workflow Syn 1. Reductive Amination (HCHO, NaBH3CN) Pur Pur Syn->Pur Isolate Product NMR 3. 2D NMR Spectroscopy (COSY/ROESY) Pur->NMR Structural Data Comp 4. Computational Modeling (DFT/MD Simulations) Pur->Comp Input Coordinates Val 5. Conformational Validation (Ramachandran Mapping) NMR->Val Distance Restraints Comp->Val Energy Minima

Fig 2: Self-validating workflow for the conformational analysis of N,N-dimethyl amino acids.

Conclusion for Drug Developers

When designing peptide therapeutics, the choice between N,N-diMe-Ile and N,N-diMe-Leu should not be arbitrary. If the goal is to rigidify the N-terminus to prevent exopeptidase degradation while locking a specific bioactive conformation, N,N-diMe-Ile is the superior choice due to its severe β -branching steric restrictions. Conversely, if the goal is strictly to increase lipophilicity (e.g., for blood-brain barrier penetration) without entirely sacrificing backbone flexibility, N,N-diMe-Leu offers a more forgiving structural profile.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. URL:[Link]

  • Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Structural bases of peptide and protein N-methylation. Biopolymers, 58(5), 459-464. URL:[Link]

  • Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry, 7(6), 2192-2201. URL: [Link]

Comparative

cross-validation of LC-MS/MS quantification methods for L-Isoleucine, N,N-dimethyl-

[label="Pooled Incurred Samples\n& Spiked QCs", fillcolor="#FBBC05", fontcolor Caption: Chromatographic resolution mechanism of isobaric dimethylated amino acids via Mixed-Mode LC. Cross-Validation Experimental Design Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Pooled Incurred Samples\n& Spiked QCs", fillcolor="#FBBC05", fontcolor

Caption: Chromatographic resolution mechanism of isobaric dimethylated amino acids via Mixed-Mode LC.

Cross-Validation Experimental Design

When transitioning from HILIC to Mixed-Mode LC-MS/MS, a formal cross-validation is required. The core objective is to demonstrate that the change in methodology does not introduce a statistically significant bias in the quantification of incurred (real-world) biological samples [3].

Cross-Validation Workflow

G cluster_methods Parallel LC-MS/MS Acquisition C Sample Cohort (Spiked QCs & Incurred Samples) D Sample Preparation (MCX Solid Phase Extraction) C->D A Legacy Method (HILIC-MS/MS) D->A B New Method (Mixed-Mode LC-MS/MS) D->B E Data Processing (MRM: 160.1 -> 114.1) A->E B->E F Statistical Comparison (Bland-Altman Analysis) E->F G Validation Acceptance (≥67% of samples within ±20% bias) F->G

Caption: Cross-validation workflow for LC-MS/MS method migration per ICH guidelines.

Step-by-Step Experimental Methodologies

To ensure this protocol acts as a self-validating system, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Causality Check: Why MCX SPE? Simple protein precipitation leaves residual phospholipids that cause severe ion suppression. By acidifying the plasma sample to pH 2.0, we fully protonate the carboxylate of N,N-dimethyl-L-isoleucine, transforming it into a purely cationic species. This allows it to bind strongly to the sulfonic acid groups of the MCX plate, while neutral lipids and acidic interferences are washed away with 100% methanol.

Protocol 1: Sample Preparation (MCX SPE)
  • Spiking: Aliquot 50 µL of plasma (QC or Incurred Sample) into a 96-well plate. Add 10 µL of Internal Standard (N,N-dimethyl-L-isoleucine-d6, 500 ng/mL).

  • Acidification: Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the analyte is positively charged.

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the MCX plate. Apply gentle vacuum (approx. 5 inHg).

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes phospholipids and hydrophobic neutrals).

  • Elution: Elute the target analyte with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the tertiary amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: LC-MS/MS Parameters (New Mixed-Mode Method)
  • Column: Mixed-Mode C18/SCX (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 4.0 min: Ramp to 60% B

    • 4.0 - 4.5 min: Ramp to 95% B (Wash)

    • 4.6 - 6.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • Quantifier Transition:m/z 160.1 → 114.1 (Collision Energy: 18 eV). Mechanism: Loss of H2O + CO (46 Da) to form the N,N-dimethyl immonium ion.

    • Qualifier Transition:m/z 160.1 → 69.1 (Collision Energy: 30 eV).

Quantitative Data & Method Comparison

A formal cross-validation was executed using 40 Incurred Samples (ISRs) and 6 levels of spiked Quality Control (QC) samples. The data below summarizes the analytical superiority of the Mixed-Mode method and the statistical concordance required by regulatory agencies.

Table 1: Performance Metrics Comparison
MetricLegacy Method (HILIC-MS/MS)New Method (Mixed-Mode LC-MS/MS)Regulatory Requirement
Linear Dynamic Range 10 - 5,000 ng/mL2 - 5,000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 6.8% - 11.2%2.1% - 5.4%≤ 15% (≤ 20% at LLOQ)
Matrix Factor (IS-normalized) 0.75 (Significant Suppression)0.98 (Negligible Suppression)~1.0, CV ≤ 15%
Isobaric Resolution (Rs) 0.8 (Co-elution risk)2.1 (Baseline resolution)Rs ≥ 1.5
Column Equilibration Time 8.0 minutes1.4 minutesN/A (Throughput metric)
Table 2: Cross-Validation Concordance (Incurred Samples)

To pass cross-validation, the percentage difference between the two methods for incurred samples must be calculated as: %Difference = [(New - Legacy) / Mean] * 100. According to ICH M10, at least 67% of the samples must have a %Difference within ±20%.

Sample CohortTotal Samples AnalyzedSamples within ±20% BiasPass Rate (%)Cross-Validation Status
Low Concentration (<50 ng/mL) 121083.3%PASS
Mid Concentration (50-500 ng/mL) 1616100.0%PASS
High Concentration (>500 ng/mL) 121191.6%PASS
Overall Cohort 40 37 92.5% PASS

Analysis: The Mixed-Mode method successfully cross-validates against the legacy HILIC method, achieving a 92.5% pass rate. The failures at the low concentration tier were attributed to the HILIC method's matrix suppression, proving the new method is not only concordant but analytically superior.

Conclusion

Cross-validating LC-MS/MS methods for highly polar, zwitterionic analytes like N,N-dimethyl-L-isoleucine requires careful attention to chromatographic chemistry and sample preparation. While HILIC provides adequate retention, its susceptibility to matrix effects limits its robustness. By employing a mechanism-driven approach—utilizing MCX SPE to isolate the cationic species and Mixed-Mode chromatography to resolve isobaric interferences—we establish a highly precise, high-throughput assay. The cross-validation data confirms that this new methodology seamlessly bridges with legacy data while providing superior matrix resistance and isobaric resolution.

References

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) in Targeted Metabolomics Source: Journal of Separation Science URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Safety & Regulatory Compliance

Safety

L-Isoleucine, N,N-dimethyl- proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of modified amino acids. L-Isoleucine, N,N-dimethyl- (also known as N,N-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of modified amino acids. L-Isoleucine, N,N-dimethyl- (also known as N,N-Dimethyl-L-isoleucine) is a highly specialized alkylated amino acid derivative. In drug discovery, N-methylation is intentionally used to increase the lipophilicity, membrane permeability, and metabolic stability of peptide therapeutics.

However, the exact physicochemical properties that make this compound valuable in the lab also dictate strict, specialized disposal procedures. Because the N,N-dimethylation sterically hinders enzymatic degradation, this compound will persist in environmental waterways if disposed of improperly.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of L-Isoleucine, N,N-dimethyl-, ensuring compliance with environmental regulations and protecting laboratory personnel.

Mechanistic Rationale: Why Standard Disposal Fails

Native L-isoleucine is highly water-soluble and readily biodegradable. However, the addition of two methyl groups to the amine nitrogen fundamentally alters the molecule's behavior:

  • Zwitterionic Shielding: The tertiary amine alters the isoelectric point, changing how the molecule partitions in aqueous versus organic solvents.

  • Environmental Persistence: Standard Publicly Owned Treatment Works (POTW) rely on microbial degradation. The N,N-dimethyl structural motif resists standard biological degradation pathways.

  • Toxicity Profile: While not acutely toxic, its increased lipophilicity allows it to cross biological membranes more readily than native amino acids, making contact exposure a higher risk.

Therefore, drain disposal is strictly prohibited . The only scientifically sound and regulatory-compliant method of disposal is high-temperature incineration at a licensed facility [1].

Physicochemical Waste Profiling

To effectively manage this chemical, laboratory personnel must understand how its properties dictate waste segregation.

Table 1: Physicochemical Properties and Waste Management Implications

PropertyCharacteristicWaste Management Implication
Molecular Weight 159.23 g/mol Standard organic filtration and handling apply.
Lipophilicity (LogP) Elevated vs. native L-IsoleucineIncreased skin permeability; mandates nitrile gloves and strict PPE.
Biodegradability Sterically hindered (N-methylation)Must not be disposed of in biological wastewater (POTW).
Solubility Matrix Soluble in water, MeOH, DMFWaste streams will vary; requires careful segregation of liquid waste.
Thermal Stability Decomposes prior to boilingIdeal candidate for complete thermal destruction (incineration).

Operational Workflow for Waste Segregation

The disposal pathway depends entirely on the physical state of the chemical at the end of your assay or synthesis workflow.

WasteDisposal Start L-Isoleucine, N,N-dimethyl- Waste Generated State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid In Solution State->Liquid SolidContainer Collect in HDPE Container (Double-bagged) Solid->SolidContainer Solvent Identify Solvent Matrix Liquid->Solvent Incineration Licensed Facility Incineration (EPA RCRA Compliant) SolidContainer->Incineration Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic Solvent (e.g., MeOH, DCM, DMF) Solvent->Organic AqWaste Aqueous Waste Carboy (Verify pH: 5-9) Aqueous->AqWaste OrgWaste Organic Waste Carboy (Halogenated vs Non-Halogenated) Organic->OrgWaste AqWaste->Incineration OrgWaste->Incineration

Decision tree for the segregation and disposal of L-Isoleucine, N,N-dimethyl- waste.

Step-by-Step Disposal Methodologies

Under the EPA's Resource Conservation and Recovery Act (RCRA), L-Isoleucine, N,N-dimethyl- is not explicitly a P-listed or U-listed hazardous waste [2]. However, it must be treated as a generic non-hazardous organic waste or hazardous waste depending on the solvent it is dissolved in.

Protocol A: Disposal of Solid Waste (Powders and Vials)
  • PPE Verification: Don standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and nitrile gloves (OSHA 29 CFR 1910.1200) [3].

  • Collection: Use an anti-static scoop to transfer residual solid powder into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Consumable Disposal: Place all contaminated consumables (weighing boats, spatulas, empty primary reagent vials) into a secondary containment bag (e.g., a thick polyethylene biohazard or solid waste bag).

  • Labeling: Label the container clearly as "Non-Hazardous Organic Solid Waste - Contains Alkylated Amino Acids (L-Isoleucine, N,N-dimethyl-)".

  • Staging: Transfer to your facility's central waste accumulation area for eventual pickup and incineration by a licensed waste contractor.

Protocol B: Disposal of Liquid Waste (Solutions)

Because this compound is used in both aqueous assays and organic peptide synthesis, the solvent dictates the disposal route.

  • Aqueous Solutions:

    • Verify the pH of the solution using indicator strips. Adjust the pH to between 5.0 and 9.0 using dilute HCl or NaOH to prevent adverse reactions in the bulk waste container.

    • Pour into the designated Aqueous Organic Waste carboy.

  • Organic Solutions (e.g., Methanol, DMF):

    • If the solvent is non-halogenated (e.g., Methanol, DMF), dispose of it in the Non-Halogenated Organic Waste carboy.

    • If the solvent is halogenated (e.g., Dichloromethane used in peptide cleavage), dispose of it in the Halogenated Organic Waste carboy.

  • Validation: Ensure the waste carboy is kept closed with a vented cap to prevent pressure buildup from volatile solvents.

Protocol C: Spill Remediation and Decontamination

Due to its enhanced lipophilicity, spills of N,N-dimethylated amino acids must be cleaned thoroughly to prevent surface contamination that could transfer to skin.

  • Isolate: Cordon off the spill area.

  • Solid Spills: Do not dry-sweep, as this aerosolizes the fine powder. Lightly dampen a paper towel with distilled water or a 10% methanol solution and gently wipe up the powder.

  • Liquid Spills: Absorb the liquid using an inert absorbent pad or vermiculite.

  • Decontamination: Wash the affected surface with a 10% methanol/water solution. The mild organic fraction will effectively solubilize any remaining lipophilic residue.

  • Disposal: Place all absorbent materials and paper towels into the solid organic waste container (Protocol A).

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Identification (Title 40 CFR Part 261).[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[Link]

Handling

Comprehensive Safety and Operational Guide: Handling L-Isoleucine, N,N-dimethyl-

As a Senior Application Scientist, I frequently observe laboratories treating modified amino acid derivatives with a false sense of security. While L-Isoleucine, N,N-dimethyl- (commonly referred to as N,N-Dimethyl-L-isol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating modified amino acid derivatives with a false sense of security. While L-Isoleucine, N,N-dimethyl- (commonly referred to as N,N-Dimethyl-L-isoleucine) is not acutely toxic like heavy metals or highly reactive like pyrophorics, its physicochemical properties demand precise handling protocols.

The addition of two methyl groups to the amino terminus of L-isoleucine significantly increases the molecule's lipophilicity. This means that if the powder contacts the skin—especially in the presence of penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—it can cross the lipid bilayer of the stratum corneum much more readily than unmodified amino acids. Therefore, our safety protocols must be treated as a self-validating system: every piece of Personal Protective Equipment (PPE) and engineering control is chosen to break a specific chain of causality leading to exposure.

Physicochemical Profile & Hazard Causality

Understanding why we protect ourselves dictates how we protect ourselves.

  • Physical State: N,N-Dimethyl-L-isoleucine is typically supplied as a fine, crystalline solid.

  • Inhalation Hazard: The primary risk during routine operations is airborne dust generation. Inhalation of fine organic powders leads to mechanical irritation of the respiratory tract and potential immunological sensitization over repeated exposures.

  • Solvent Interaction (The "Trojan Horse" Effect): This chemical is predominantly utilized in solid-phase peptide synthesis (SPPS) or as a chiral auxiliary, meaning it is rarely handled in isolation. When dissolved in aggressive organic solvents, the chemical's bioavailability spikes. Standard nitrile gloves, which easily block the dry powder, will fail rapidly when exposed to these carrier solvents.

Core Personal Protective Equipment (PPE) Matrix

To ensure absolute safety, PPE must be dynamically adjusted based on whether the chemical is being handled as a dry powder or in solution. According to guidelines set by , PPE must be matched to the specific hazard profile of the task.

Quantitative Data: Glove Material Breakthrough Times

Because the dry powder itself does not permeate gloves, the limiting factor for PPE is the carrier solvent used to dissolve the N,N-Dimethyl-L-isoleucine. Below is a quantitative comparison of breakthrough times for standard lab gloves against common SPPS solvents.

Carrier SolventNitrile (0.1 mm)Butyl Rubber (0.3 mm)Neoprene (0.1 mm)Hazard Causality & Action Required
Dry Powder > 480 mins > 480 mins> 480 minsStandard nitrile is sufficient for weighing dry N,N-Dimethyl-L-isoleucine.
DMF < 5 mins > 480 mins < 30 minsDMF rapidly permeates nitrile. Use Butyl rubber or double-glove and change immediately upon splash.
DCM < 5 mins < 15 mins < 5 minsHighly volatile and aggressive. Requires immediate glove change upon any contact.
DMSO > 240 mins > 480 mins> 240 minsEnhances dermal absorption of dissolved amino acids. Nitrile is acceptable for short tasks.

Operational Workflow & Handling Protocol

The following methodology provides a self-validating, step-by-step procedure for safely weighing and solvating N,N-Dimethyl-L-isoleucine.

PPE_Workflow Start Storage Retrieval (Desiccator) Prep PPE Donning (Gloves, Goggles, Coat) Start->Prep Transfer Weighing & Transfer (Fume Hood) Prep->Transfer Solvent Solvent Addition (DMF/DCM) Transfer->Solvent Disposal Waste Segregation (Solid/Liquid) Transfer->Disposal Spills/Empty Vials Reaction Reaction Vessel (Sealed) Solvent->Reaction Reaction->Disposal

Workflow for safe handling, transfer, and disposal of N,N-Dimethyl-L-isoleucine.

Step-by-Step Methodology: Weighing and Solvation
  • Environmental Control Verification: Before opening the chemical bottle, verify the face velocity of your chemical fume hood is between 80–100 feet per minute (fpm). This specific velocity prevents the fine powder from being blown out of the weighing boat while successfully capturing aerosolized particulates, adhering to standards outlined in .

  • PPE Donning: Equip a flame-resistant lab coat, ANSI Z87.1 safety goggles, and standard nitrile gloves.

  • Static Mitigation: N,N-Dimethyl-L-isoleucine is a dry organic powder prone to static charge buildup. Use an anti-static gun (e.g., Zerostat) on the metal micro-spatula and the plastic weigh boat. Causality: This prevents the powder from "jumping" due to electrostatic repulsion, which causes workspace contamination and inaccurate molar equivalents.

  • Transfer & Weighing: Slowly transfer the crystalline powder. Cap the source bottle immediately after use. Causality: N-alkylated amino acids can be hygroscopic; moisture ingress degrades reagent quality and alters the molecular weight calculations required for precise peptide coupling.

  • Solvation & Upgraded PPE: If your protocol requires immediate solvation in DMF or DCM, upgrade your gloves to Butyl Rubber (see Table 1). Transfer the powder to the reaction vial, and add the solvent slowly down the side of the vial to wash down residual powder on the glass neck. Seal the vial tightly before removing it from the fume hood.

Spill Response & Waste Disposal Plan

Improper disposal of amino acid derivatives and their associated solvents is a primary cause of laboratory cross-contamination. Follow this protocol for incident management:

Step-by-Step Methodology: Spill Cleanup
  • Solid Spills (Dry Powder): Do not sweep dry. Sweeping mechanically aerosolizes the powder, creating an inhalation hazard. Instead, gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Collection: Scoop the damp, agglomerated material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination: Wash the affected fume hood surface with a standard soap and water solution, followed by a 70% isopropanol wipe to ensure all lipophilic organic residues are completely removed.

Waste Segregation Plan

Dispose of materials according to the principles for organic compounds:

  • Solid Waste: Empty reagent vials, contaminated weigh boats, and spill cleanup materials must go into clearly labeled Solid Hazardous Organic Waste containers.

  • Liquid Waste: Any N,N-Dimethyl-L-isoleucine dissolved in solvents (DMF, DCM, DMSO) must be segregated into Halogenated (if using DCM) or Non-Halogenated (if using DMF/DMSO) liquid waste carboys. Never mix these streams, as incompatible solvent mixing can cause exothermic reactions.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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